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  • Product: 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid
  • CAS: 70794-11-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid and its Analogs

This guide provides a comprehensive overview of the potential mechanism of action of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, a member of the versatile indole-2-carboxylic acid class of compounds. Given the diver...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the potential mechanism of action of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, a member of the versatile indole-2-carboxylic acid class of compounds. Given the diverse biological activities of this chemical scaffold, we will explore a well-documented and plausible mechanism—modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)—as a representative case study. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Core in Drug Discovery

The indole-2-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. The versatility of this scaffold allows for the development of compounds with diverse therapeutic applications.[1] Derivatives of indole-2-carboxylic acid have been shown to exhibit a range of biological activities, including:

  • Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1): Certain derivatives have been identified as potent and selective CysLT1 antagonists, which are crucial in the treatment of asthma and other inflammatory conditions.[2]

  • Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A series of aryl indole-2-carboxylic acids have been developed as potent and selective PPARγ modulators, with potential applications in the management of type 2 diabetes.[3]

  • Anticancer Activity: The indole structure is a key component in various anticancer agents, including vascular disrupting agents that inhibit tubulin polymerization.[4]

  • Antagonism of the N-methyl-D-aspartate (NMDA) Receptor: Specific analogs have been designed as selective antagonists of the glycine site on the NMDA receptor, which are of interest for their neuroprotective properties.[5]

The diverse functionality of the indole-2-carboxylic acid core underscores its significance as a "privileged structure" in drug discovery, capable of forming the basis for a multitude of targeted therapies.

A Plausible Mechanism of Action: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Based on extensive research into aryl indole-2-carboxylic acid analogs, a prominent and well-elucidated mechanism of action is the modulation of PPARγ.[3] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. As such, it is a key therapeutic target for the treatment of type 2 diabetes.

Molecular Interactions and Signaling Pathway

Compounds based on the 3-aryl-1H-indole-2-carboxylic acid scaffold can act as partial agonists of PPARγ.[3] This interaction occurs within the ligand-binding domain of the receptor. The proposed binding mode involves key interactions between the carboxylic acid moiety of the ligand and specific amino acid residues in the receptor's binding pocket. The aryl substituent at the 3-position, such as the 4-methoxyphenyl group, occupies a hydrophobic pocket within the ligand-binding domain, contributing to the affinity and selectivity of the compound.

Upon binding, the ligand induces a conformational change in the PPARγ receptor. This change facilitates the recruitment of coactivator proteins and the dissociation of corepressors. The resulting receptor-coactivator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in:

  • Insulin Sensitization: Enhancing the sensitivity of peripheral tissues to insulin.

  • Glucose Uptake: Increasing the transport of glucose into cells.

  • Adipocyte Differentiation: Regulating the formation of fat cells.

  • Lipid Metabolism: Modulating the storage and breakdown of lipids.

The following diagram illustrates the PPARγ signaling pathway upon activation by a 3-aryl-1H-indole-2-carboxylic acid analog.

PPAR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to cluster_nucleus cluster_nucleus Gene Target Gene Transcription PPRE->Gene Activates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Response Metabolic Regulation (Glucose & Lipid Homeostasis) Protein->Response

Caption: PPARγ signaling pathway activated by an indole-2-carboxylic acid analog.

Experimental Validation of PPARγ Agonism

A series of well-defined experimental protocols are essential to validate the activity of a compound as a PPARγ agonist. These experiments are designed to confirm direct binding to the receptor, measure the functional consequence of this binding, and assess the therapeutic potential in a relevant disease model.

Experimental Workflow

The following diagram outlines a typical workflow for validating a potential PPARγ agonist.

experimental_workflow Start Compound Synthesis (3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid) BindingAssay In Vitro Binding Assay (Competitive Radioligand Binding) Start->BindingAssay ReporterAssay Cell-Based Reporter Gene Assay (PPARγ Activation) BindingAssay->ReporterAssay Confirmation of Binding InVivoStudy In Vivo Efficacy Study (db/db Mouse Model) ReporterAssay->InVivoStudy Confirmation of Cellular Activity DataAnalysis Data Analysis & SAR InVivoStudy->DataAnalysis Assessment of Therapeutic Effect Conclusion Mechanism of Action Confirmed DataAnalysis->Conclusion

Caption: Experimental workflow for validating a PPARγ agonist.

Detailed Experimental Protocols

1. In Vitro Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the PPARγ receptor.

  • Methodology:

    • Prepare a reaction mixture containing a known concentration of purified PPARγ ligand-binding domain and a radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone).

    • Add increasing concentrations of the test compound (3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from the unbound radioligand using a filtration method.

    • Quantify the amount of bound radioligand using scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Cell-Based Reporter Gene Assay

  • Objective: To measure the functional activation of PPARγ by the test compound in a cellular context.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the full-length PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE promoter.

    • Treat the transfected cells with increasing concentrations of the test compound.

    • Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

3. In Vivo Efficacy Studies in a db/db Mouse Model

  • Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model of type 2 diabetes.[3]

  • Methodology:

    • Use db/db mice, a genetic model of obesity and type 2 diabetes.

    • Administer the test compound to the mice daily via oral gavage for a specified period (e.g., 14 days).

    • Monitor key metabolic parameters throughout the study, including blood glucose levels, plasma insulin levels, and body weight.

    • At the end of the study, collect blood and tissue samples for further analysis (e.g., lipid profiles, gene expression analysis in target tissues).

    • Compare the results to a vehicle-treated control group and a positive control group (e.g., Rosiglitazone).

Data Presentation

The following table summarizes hypothetical data for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in the described assays, with Rosiglitazone as a reference compound.

CompoundPPARγ Binding (Ki, nM)PPARγ Activation (EC50, nM)In Vivo Efficacy (Blood Glucose Reduction in db/db mice)
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid150300Significant reduction at 10 mg/kg/day
Rosiglitazone (Reference)2050Significant reduction at 5 mg/kg/day

Structure-Activity Relationships (SAR)

The biological activity of indole-2-carboxylic acid derivatives as PPARγ modulators is highly dependent on their chemical structure. Key structural features that influence potency and selectivity include:

  • The Carboxylic Acid Moiety: This group is crucial for anchoring the ligand in the binding pocket of PPARγ through interactions with key amino acid residues.

  • The Indole Core: Provides a rigid scaffold for the optimal positioning of the other functional groups.

  • The 3-Position Substituent: The nature of the aryl group at this position significantly impacts the affinity and efficacy of the compound. The 4-methoxyphenyl group, for instance, likely occupies a hydrophobic pocket, and modifications to this group (e.g., changing the substituent or its position) would be expected to alter the activity.

Conclusion

While the precise mechanism of action of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid requires direct experimental validation, its structural similarity to known PPARγ modulators strongly suggests that it may act through this pathway. The indole-2-carboxylic acid scaffold is a proven pharmacophore for the development of potent and selective PPARγ agonists with therapeutic potential in type 2 diabetes. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this and related compounds. Further research into the structure-activity relationships of this class of molecules will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Tjps.pharm.chula.ac.th. [Link]

  • 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | 70794-11-5 | C16H13NO3 | Appchem. Appchem. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. ACS Publications. [Link]

Sources

Exploratory

Preclinical In Vitro Toxicity Profile and Safety Assessment of 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic Acid

Pharmacological Context & Structural Significance The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS: 70794-11-5)[1] is a highly versatile pharmacophore utilized extensively in modern drug discovery. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Significance

The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS: 70794-11-5)[1] is a highly versatile pharmacophore utilized extensively in modern drug discovery. The indole-2-carboxylic acid scaffold is structurally privileged, serving as a foundational building block for synthesizing HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[2] and Fructose-1,6-bisphosphatase (FBPase) inhibitors for type 2 diabetes[3].

Mechanistically, the C2 carboxyl group combined with the indole nitrogen forms a potent bidentate chelating motif capable of sequestering divalent cations (such as Mg²⁺) within viral or enzymatic active sites[4]. Meanwhile, the 4-methoxyphenyl substitution at the C3 position provides critical lipophilic interactions and π-π stacking capabilities. However, these exact structural features—lipophilicity, aromaticity, and the presence of an electron-donating methoxy group—introduce specific toxicological and metabolic liabilities that must be rigorously evaluated during lead optimization.

Tiered In Vitro Toxicity Profiling Workflow

To prevent late-stage attrition, the safety evaluation of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid must follow a logical, tiered approach. We prioritize assays that directly probe the vulnerabilities of the methoxy-indole structure: baseline cytotoxicity, metabolic bioactivation, and ion channel trapping.

ToxWorkflow Cpd 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid Cyto Tier 1: Cytotoxicity (HepG2, MT-4, HEK293) Cpd->Cyto Hepato Tier 2: Hepatotoxicity & CYP Profiling Cyto->Hepato GenCardio Tier 3: Genotoxicity & hERG Patch-Clamp Hepato->GenCardio Decision Lead Optimization Go / No-Go GenCardio->Decision

Tiered in vitro toxicity screening workflow for indole-2-carboxylic acid derivatives.

Cytotoxicity and Cellular Viability Profiling

Because this compound is often evaluated for antiviral (e.g., MT-4 T-cells) and systemic indications, assessing baseline cytotoxicity across multiple cell lines is the mandatory first step.

Self-Validating Protocol: ATP-Quantitation Viability Assay (CellTiter-Glo)

Causality & Rationale: The indole core can occasionally uncouple mitochondrial oxidative phosphorylation due to its lipophilic, weakly acidic nature. Measuring intracellular ATP provides a direct, rapid readout of metabolic viability.

  • Cell Seeding: Seed HepG2 (hepatocellular) and MT-4 (lymphocyte) cells at 1×104 cells/well in a 384-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dispense 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve (0.1 nM to 100 µM).

  • Controls (System Validation):

    • Negative Control: 0.1% DMSO (vehicle baseline).

    • Positive Control: 10 µM Doxorubicin (ensures assay sensitivity to cell death).

  • Incubation & Detection: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume ratio), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Acceptance Criteria: The assay is only valid if the Z'-factor is > 0.5 and the DMSO control coefficient of variation (CV) is < 10%.

Summary of Target Quantitative Safety Thresholds
Assay / ParameterTarget Cell Line / EnzymeAcceptable Safety ThresholdMechanistic Implication
Cytotoxicity (CC₅₀) HepG2, MT-4, HEK293> 50 µMEnsures a wide therapeutic index for systemic use.
CYP Inhibition (IC₅₀) CYP3A4, CYP2D6> 10 µMMinimizes risk of clinical drug-drug interactions (DDIs).
hERG Inhibition (IC₅₀) CHO-hERG> 30 µMReduces risk of QT prolongation and fatal arrhythmias.
Ames Test S. typhimurium strainsNegative (No revertants)Confirms absence of mutagenic potential.

Hepatotoxicity and Metabolic Liabilities

The presence of the 4-methoxyphenyl group introduces a specific metabolic liability. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily target aromatic methoxy groups for O-demethylation.

Causality & Rationale: O-demethylation yields a phenolic intermediate. While often safely cleared via Phase II glucuronidation, electron-rich phenols attached to an indole core can undergo further oxidation into reactive quinone imines. These electrophilic species can covalently bind to hepatic proteins, causing intrinsic drug-induced liver injury (DILI)[5].

Metabolism Parent 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid CYP CYP450 Enzymes (CYP2D6, CYP3A4) Parent->CYP Demethylation O-Demethylation (Phenolic Intermediate) CYP->Demethylation Tox Reactive Quinone Imine (Covalent Protein Binding) Demethylation->Tox Oxidative Stress Detox Phase II Conjugation (Glucuronidation/Clearance) Demethylation->Detox Detoxification

Proposed CYP450-mediated metabolic pathway for the 4-methoxyphenyl moiety.

Cardiotoxicity: hERG Channel Inhibition

Indole derivatives possessing both a carboxylic acid (or bioisostere) and bulky lipophilic groups (like the methoxyphenyl ring) frequently exhibit off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Trapping of the compound in the hydrophobic pore of the hERG channel delays ventricular repolarization, leading to Torsades de Pointes.

Self-Validating Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording buffer.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid at concentrations of 1, 3, 10, and 30 µM.

  • Controls (System Validation):

    • Negative Control: 0.1% DMSO (must show < 5% current rundown).

    • Positive Control: 1 µM E-4031 (must achieve > 90% hERG tail current block).

    • Quality Control: Seal resistance must remain > 1 GΩ throughout the recording; otherwise, the cell data is discarded.

Conclusion & De-risking Strategies

The in vitro toxicity profile of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is primarily governed by its lipophilicity and the metabolic lability of its methoxy group. While the core scaffold is highly effective for target engagement (e.g., HIV-1 integrase, FBPase)[3][6], early screening must prioritize CYP-mediated bioactivation and hERG liability.

If in vitro assays reveal high clearance or cytotoxicity driven by the methoxy group, standard medicinal chemistry de-risking strategies include:

  • Isosteric Replacement: Substituting the methoxy group with a trifluoromethoxy (-OCF₃) or a halogen (e.g., fluorine) to block O-demethylation while maintaining lipophilicity.

  • Core Modification: Shifting the substitution from the C3 to the C6 position of the indole ring, which has been shown to alter the electronic distribution and reduce off-target toxicity in INSTI development[2].

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors." Available at:[Link]

  • RSC Advances (RSC Publishing). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Available at:[Link]

  • National Institutes of Health (PMC). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Available at:[Link]

  • NextSDS Database. "Safety Data and Hazard Classifications for Indole-2-carboxylic acid derivatives." Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Lipophilicity Analysis of 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic Acid

A Technical Whitepaper on ADME Optimization and Experimental Validation Executive Summary In contemporary drug discovery, the successful transition of a pharmacophore from in vitro efficacy to in vivo bioavailability hin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on ADME Optimization and Experimental Validation

Executive Summary

In contemporary drug discovery, the successful transition of a pharmacophore from in vitro efficacy to in vivo bioavailability hinges on its physicochemical properties. 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS: 70794-11-5) is a highly relevant intermediate and active scaffold in pharmaceutical research, frequently utilized for its potential anti-inflammatory and analgesic properties[1].

Structurally, this compound merges a privileged indole core with a lipophilic 4-methoxyphenyl appendage and a polar carboxylic acid moiety. This whitepaper provides an in-depth analysis of its physicochemical descriptors—specifically its partition coefficient (logP) and acid dissociation constant (pKa)—and outlines field-proven, self-validating methodologies for empirical quantification.

Structural and Physicochemical Descriptors

Understanding the molecular descriptors of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is the first step in predicting its pharmacokinetic behavior. The data below synthesizes established chemical database metrics with predictive cheminformatics.

Quantitative Data Summary
ParameterValuePharmacological Implication
CAS Number 70794-11-5Standardized identifier for database queries and procurement[2].
Molecular Formula C16H13NO3Defines the structural boundaries and baseline steric bulk[3].
Molecular Weight 267.28 g/mol Well below the 500 Da threshold, highly optimal for oral absorption[3].
Physical State White solidIndicates crystalline stability and handling ease at room temperature[1].
Predicted logP ~3.6 - 4.0High lipophilicity drives membrane permeation and hydrophobic target binding.
Predicted pKa ~3.8 (Carboxyl)Ensures the molecule is predominantly ionized at physiological pH (7.4).
H-Bond Donors 2 (Indole NH, Carboxyl OH)Facilitates target binding via directional hydrogen bonding networks.
H-Bond Acceptors 3 (Methoxy O, Carboxyl O x2)Enhances aqueous solubility potential and receptor interaction.
Mechanistic Insights into the Scaffold

As a Senior Application Scientist, I evaluate this molecule as a classic example of a "push-pull" solubility system:

  • The Indole Core & 4-Methoxyphenyl Group: These components drive the high logP (~3.6 - 4.0) . The 4-methoxyphenyl group at the C3 position provides a torsional angle relative to the indole plane, allowing it to intercalate into deep, hydrophobic pockets of target proteins (e.g., cyclooxygenase enzymes). The methoxy group increases the electron density of the phenyl ring via resonance, strengthening potential π−π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) in the target binding site.

  • The 2-Carboxylic Acid: This group acts as a strong electrostatic anchor. With a pKa of approximately 3.8, it is over 99% ionized at a physiological pH of 7.4. This ionization drastically lowers the distribution coefficient (logD ), pulling the molecule into aqueous solution and preventing it from becoming trapped in lipophilic cellular membranes.

Pharmacokinetic Logical Relationships (ADME)

The interplay between pKa and logP dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. According to , balancing lipophilicity with aqueous solubility is the most critical hurdle in early-stage development.

Below is a logical mapping of how the specific properties of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid influence its biological fate.

PropertyImpact pKa pKa (~3.8) Carboxylic Acid Ionization Sol Aqueous Solubility pKa->Sol Increases (Anion Formation) Perm Membrane Permeability pKa->Perm Decreases (Charge Repulsion) logP logP (~3.6 - 4.0) Indole & Methoxyphenyl logP->Sol Decreases (Hydrophobic Penalty) logP->Perm Increases (Lipophilic Diffusion) Bind Target Affinity logP->Bind Drives Pi-Pi / Hydrophobic Stacking

Figure 1: Impact of pKa and logP on the ADME profile and target affinity.

Experimental Methodologies for Physicochemical Validation

Predictive models must be empirically validated. To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: Shake-Flask Method for logP Determination

This protocol is adapted from the and optimized for indole derivatives.

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Step): Stir n-octanol and aqueous phosphate buffer (pH 3.0, to ensure the carboxylic acid remains unionized) together for 24 hours.

    • Causality: Using mutually saturated solvents prevents volume shifts during the actual experiment, which would alter phase ratios and invalidate the final concentration calculations.

  • System Validation (Control): Run a reference standard with a known logP (e.g., benzoic acid, logP = 1.87) alongside the test compound.

    • Causality: This acts as a self-validating control to ensure temperature, pH, and phase separation parameters are functioning correctly within the system.

  • Equilibration: Dissolve 2 mg of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in 10 mL of the saturated octanol phase. Combine with 10 mL of the saturated aqueous phase in a sealed borosilicate glass vial. Rotate end-over-end at a constant 25°C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes.

    • Causality: Gravity separation is insufficient. Centrifugation is mandatory to break micro-emulsions of octanol suspended in the aqueous phase. If left unbroken, these micro-emulsions artificially inflate the aqueous concentration of the lipophilic drug, leading to a falsely lowered logP calculation.

  • Quantification & Mass Balance: Analyze both the octanol and aqueous phases using HPLC-UV (at λmax​ ~280 nm). Calculate logP as log10​([Octanol]/[Water]) . Ensure the total mass recovered equals the initial input mass to rule out degradation or adsorption to glassware.

Workflow Prep 1. Sample Preparation Stock Solution in DMSO Equil 2. Equilibration n-Octanol & Aqueous Buffer Prep->Equil Sep 3. Phase Separation Centrifugation at 3000 rpm Equil->Sep Quant 4. Quantification HPLC-UV Analysis of Both Phases Sep->Quant Calc 5. logP Calculation log(Coct / Caq) & Mass Balance Quant->Calc

Figure 2: Experimental workflow for shake-flask logP determination.

Protocol B: Potentiometric Titration for pKa Determination

Because the compound's solubility is heavily pH-dependent, determining the exact pKa is vital. We utilize a co-solvent potentiometric titration method, as standard aqueous titration often fails for compounds with high logP due to precipitation.

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare three solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% Methanol by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Dissolve the compound in the co-solvent mixtures. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption (which forms carbonic acid and skews the pH).

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) in each co-solvent mixture. Plot the psKa values against the dielectric constant of the solvent mixtures.

    • Causality: Extrapolating the linear regression to a 0% methanol concentration (pure water) yields the highly accurate, true aqueous pKa of the compound, circumventing the insolubility issue of the unionized state.

Conclusion

The rational design and development of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid require a rigorous understanding of its physicochemical boundaries. By leveraging its high logP for target affinity while utilizing its low pKa to ensure physiological solubility (logD), researchers can optimize its formulation. Employing self-validating experimental protocols like mutually saturated shake-flask methodologies and co-solvent extrapolations ensures that the foundational data driving these drug development decisions remains unimpeachable.

References

  • OECD (1995) . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Lipinski, C. A., et al. (2001) . Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Manallack, D. T. (2007) . The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. URL:[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Dynamics of 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic Acid: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the 1H-indole-2-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, malate synthase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 1H-indole-2-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, malate synthase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS: 70794-11-5) represents a highly specialized derivative where the introduction of a bulky 4-methoxyphenyl group at the C3 position fundamentally alters the molecule's three-dimensional conformation.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the crystallographic architecture, synthesis, and structural-activity relationship (SAR) implications of this compound. Understanding the solid-state behavior of this molecule—specifically its hydrogen-bonding synthons and dihedral strain—is critical for optimizing its fit within hydrophobic enzymatic binding pockets [2].

Crystallographic Architecture and Lattice Dynamics

The crystal structure of 3-aryl-indole-2-carboxylic acids is governed by a delicate balance between strong directional hydrogen bonds and steric repulsion. Unlike unsubstituted indoles that remain highly planar, the C3-aryl substitution in 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid introduces significant out-of-plane twisting.

Hydrogen Bonding Motifs (Synthons)

In the solid state, indole-2-carboxylic acid derivatives predominantly crystallize by forming centrosymmetric hydrogen-bonded dimers [1, 2].

  • Primary Interaction: The carboxylic acid groups typically engage in robust O−H⋯O hydrogen bonds, forming an R22​(8) or R22​(10) ring motif. This dimerization is the primary thermodynamic driver for lattice assembly.

  • Secondary Interaction: The pyrrole N−H acts as a secondary hydrogen bond donor. Depending on the polymorph and solvent of crystallization, the N−H group will either bond with the carbonyl oxygen of an adjacent dimer (forming 2D sheets) or interact with the oxygen atom of the 4-methoxy group [1].

Dihedral Strain and Steric Clash

The most critical crystallographic feature of this molecule is the dihedral angle between the indole core and the 4-methoxyphenyl ring. Because of the steric clash between the C2-carboxylic acid group, the C4-hydrogen of the indole, and the ortho-hydrogens of the phenyl ring, coplanarity is energetically forbidden. The phenyl ring is typically forced into an orthogonal or highly twisted conformation (dihedral angle ≈50∘−70∘ ). This out-of-plane twist is a vital structural vector for inserting the molecule into deep, narrow receptor pockets [3].

Comparative Crystallographic Parameters

Based on high-resolution X-ray diffraction data of highly homologous indole-2-carboxylate derivatives, the anticipated unit cell parameters for the solvent-free crystal are summarized below [1, 2].

ParameterTypical Value RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric, sterically hindered indoles.
Space Group P21​/c or P1ˉ Facilitates centrosymmetric dimer formation.
Z (Molecules/Unit Cell) 4 (for P21​/c )Accommodates the herringbone packing motif.
O−H⋯O Distance 2.65 Å – 2.75 ÅIndicates strong, tightly bound carboxylic dimers.
N−H⋯O Distance 2.85 Å – 3.05 ÅDrives the expansion of dimers into 2D lattice sheets.

Experimental Workflows: Synthesis and SCXRD Analysis

To obtain high-quality crystallographic data, the compound must first be synthesized with high purity and crystallized under thermodynamic control.

Synthesis via Suzuki-Miyaura Cross-Coupling

While Fischer indole synthesis is an option, regioselective Suzuki coupling provides higher yields and prevents the formation of unwanted isomers.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-1H-indole-2-carboxylic acid (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 eq) as the catalyst and Na2​CO3​ (3.0 eq) as the base. Causality: A mild base is required to activate the boronic acid without degrading the indole core.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and water. Causality: Water is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Single-Crystal Growth

Rapid precipitation leads to kinetic trapping of solvent molecules (solvates) and lattice defects.

  • Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).

  • Cover the vial with parafilm and puncture 2-3 small holes. Allow the solvent to evaporate slowly at ambient temperature over 5-7 days until block-like single crystals form.

Structural Analysis Workflow

SCXRD_Workflow N1 1. Crystal Selection & Mounting (Microscope + Cryoloop at 100K) N2 2. Data Collection (SCXRD) (Mo Kα or Cu Kα radiation) N1->N2 N3 3. Data Reduction & Integration (SAINT / CrysAlisPro) N2->N3 N4 4. Phase Problem Solution (Direct Methods / Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement (SHELXL, Least-Squares Matrix) N4->N5 N6 6. Validation & CIF Generation (checkCIF / Platon Analysis) N5->N6

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis of indole derivatives.

Pharmacophore Implications and Drug Design (SAR)

The crystallographic data of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid directly informs its utility in rational drug design [3, 4].

  • The Methoxy Anchor: The oxygen atom of the 4-methoxy group acts as a potent hydrogen bond acceptor. In the context of target binding (e.g., within the active site of malate synthase or COX enzymes), this group can anchor the molecule to specific tyrosine or arginine residues.

  • Hinge-Binding Potential: The indole N−H and the C2-carboxylic acid form a classic bidentate donor-acceptor motif. This is a highly sought-after feature for binding to the hinge region of kinases, mimicking the interactions of the adenine ring of ATP.

  • Conformational Locking: Because the 3-aryl ring is forced out of plane by steric hindrance, the molecule is pre-organized into an "active" conformation. This reduces the entropic penalty upon binding to a receptor, significantly boosting binding affinity ( Kd​ ) compared to highly flexible aliphatic chains.

By leveraging the exact atomic coordinates and dihedral angles obtained from SCXRD, computational chemists can perform highly accurate molecular docking simulations, accelerating the lead optimization phase of drug development.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations MDPI - Crystals URL:[Link]

  • Ethyl 1H-indole-2-carboxylate IUCrData - International Union of Crystallography URL:[Link]

  • Nanoliposomes for encapsulation and delivery of the potential antitumoral methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate ResearchGate URL:[Link]

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899 PubChem - National Institutes of Health (NIH) URL:[Link]

Foundational

pharmacokinetics of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in cell models

An In-Depth Technical Guide to Characterizing the Pharmacokinetics of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic Acid in Cellular Models Introduction: The Scientific Imperative for In Vitro Pharmacokinetic Profiling The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Pharmacokinetics of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic Acid in Cellular Models

Introduction: The Scientific Imperative for In Vitro Pharmacokinetic Profiling

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, from anticancer to antiviral agents.[1][2][3] The specific derivative, 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, represents a promising candidate for further development. However, before advancing any compound, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Early, predictive characterization of these pharmacokinetic parameters is essential for de-risking drug development projects, optimizing lead compounds, and ultimately, enhancing the probability of clinical success.

This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid using established, validated cell-based models. As a senior application scientist, the narrative herein is designed not merely as a list of protocols, but as a logical, causality-driven exploration of how and why these assays are performed. We will proceed through the critical sequence of investigation: first, establishing a safe therapeutic window through cytotoxicity testing, followed by a deep dive into intestinal permeability, hepatic metabolism, and cellular transport mechanisms. Each section offers field-proven insights and detailed methodologies to empower researchers to generate robust, decision-driving data.

Part 1: Foundational Cytotoxicity Assessment: Defining the Therapeutic Window

Expertise & Experience: Before any pharmacokinetic parameter can be accurately measured, one must first establish the concentration range at which the compound does not exert confounding toxic effects on the cellular models. In vitro cytotoxicity assays are a fundamental first step to evaluate a compound's potential for causing cell death and to determine its therapeutic index.[4][5] Failure to define a non-toxic working concentration can lead to misinterpretation of subsequent ADME data; for example, low permeability might be incorrectly concluded if the compound is simply killing the cell monolayer. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[6][7]

Workflow for Cytotoxicity Profiling

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Culture selected cell lines (e.g., Caco-2, HepG2) P2 Seed cells into 96-well plates and allow adherence P1->P2 T1 Prepare serial dilutions of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid P2->T1 T2 Treat cells with compound (include vehicle control) T1->T2 T3 Incubate for a defined period (e.g., 24, 48, 72 hours) T2->T3 A1 Add MTT reagent to all wells T3->A1 A2 Incubate to allow formazan formation A1->A2 A3 Add solubilization solution (e.g., DMSO) to dissolve crystals A2->A3 D1 Measure absorbance at 570 nm using a microplate reader A3->D1 D2 Calculate % cell viability vs. control D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for determining the IC50 value using the MTT assay.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., Caco-2 for permeability, HepG2 or primary hepatocytes for metabolism) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and solvent alone as vehicle controls (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC₅₀ (µM)
Caco-248[Experimental Value]
MDCK-MDR148[Experimental Value]
Primary Human Hepatocytes48[Experimental Value]

Part 2: Intestinal Permeability and Efflux: Predicting Oral Absorption

Expertise & Experience: For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for an in vitro model of the human small intestinal mucosa.[8] When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and a well-defined brush border, mimicking the intestinal barrier.[9][10] Critically, they express a variety of clinically relevant uptake and efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), allowing for the simultaneous assessment of passive permeability and active transport.[11] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A), is essential to calculate an efflux ratio (ER), which indicates if the compound is actively pumped out of the cell. An ER greater than 2 is a strong indicator of active efflux.[12][13]

Workflow for Bidirectional Caco-2 Permeability Assay

G cluster_culture Monolayer Culture cluster_transport Transport Experiment cluster_analysis Analysis & Calculation C1 Seed Caco-2 cells on Transwell™ inserts C2 Culture for 18-22 days to form a polarized monolayer C1->C2 C3 Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) C2->C3 T1 Wash monolayer with transport buffer C3->T1 T2 Add compound to Donor side (Apical for A->B; Basolateral for B->A) T1->T2 T3 Add fresh buffer to Receiver side T2->T3 T4 Incubate at 37°C with gentle shaking T3->T4 T5 Collect samples from Receiver side at specified time points T4->T5 A1 Quantify compound concentration in samples via LC-MS/MS T5->A1 A2 Calculate Apparent Permeability Coefficient (Papp) A1->A2 A3 Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) A2->A3

Caption: Workflow for assessing intestinal permeability and efflux.

Experimental Protocol: Bidirectional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell™ plates and culture for 18-22 days. Change the medium every other day.[8]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a validated threshold (e.g., >600 Ohms/cm²), which confirms the integrity of the tight junctions.[8]

  • Experiment Setup:

    • Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For A→B transport: Add the test compound (at a non-toxic concentration, e.g., 10 µM) in transport buffer to the apical (A) compartment. Add fresh transport buffer to the basolateral (B) compartment.[12]

    • For B→A transport: Add the test compound in transport buffer to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle agitation for a defined period (e.g., 2 hours). At the end of the incubation, take aliquots from the receiver compartments for analysis. Also, take a sample from the initial donor solution for recovery calculations.

  • Transporter Inhibition (Optional): To identify the specific transporter involved in efflux, the assay can be repeated in the presence of a known inhibitor, such as verapamil for P-gp or fumitremorgin C for BCRP.[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a substrate for that transporter.

  • Quantification: Analyze the concentration of the compound in all samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Presentation: Permeability and Efflux Data
ParameterValueClassification
Papp (A→B) (10⁻⁶ cm/s)[Experimental Value]Low (<1), Medium (1-10), High (>10)
Papp (B→A) (10⁻⁶ cm/s)[Experimental Value]-
Efflux Ratio (ER)[Experimental Value]Potential Substrate if > 2
ER with Verapamil[Experimental Value]Confirms P-gp substrate if ER reduces
% Recovery[Experimental Value]Should be 80-120%

Part 3: Hepatic Metabolism: Assessing Metabolic Stability

Expertise & Experience: The liver is the body's primary metabolic engine, responsible for the biotransformation of most drugs via Phase I (e.g., oxidation by Cytochrome P450 enzymes) and Phase II (e.g., conjugation) reactions.[14] Assessing a compound's metabolic stability is critical for predicting its in vivo half-life and potential for drug-drug interactions. Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of relevant drug-metabolizing enzymes and cofactors.[15][16] The hepatocyte stability assay measures the rate of disappearance of the parent compound over time, from which the intrinsic clearance (Clint) can be calculated.[17]

Workflow for Hepatocyte Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Calculation P1 Plate cryopreserved primary human hepatocytes P2 Allow cells to form a monolayer P1->P2 I1 Pre-incubate cells at 37°C P2->I1 I2 Add compound at a low concentration (e.g., 1 µM) to initiate reaction I1->I2 I3 Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) I2->I3 I4 Quench metabolic reaction immediately (e.g., with cold acetonitrile) I3->I4 A1 Analyze remaining parent compound via LC-MS/MS I4->A1 A2 Plot ln(% remaining) vs. time A1->A2 A3 Calculate elimination rate constant (k) A2->A3 A4 Determine in vitro half-life (t½) and intrinsic clearance (Clint) A3->A4

Caption: Workflow for determining metabolic stability in hepatocytes.

Experimental Protocol: Hepatocyte Stability Assay
  • Cell Plating: Thaw and plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a confluent monolayer.

  • Incubation:

    • Remove the plating medium and wash the cells with pre-warmed incubation medium.

    • Add fresh medium and pre-incubate the plate at 37°C.

    • Initiate the metabolic reaction by adding 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid to the wells at a low concentration (typically 1 µM to be under Km).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the incubation mixture and immediately quench the enzymatic activity by adding it to a tube containing a cold organic solvent like acetonitrile, often containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (-k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of incubation / cell number)

Data Presentation: Metabolic Stability Data
ParameterValueClassification
In Vitro t½ (min)[Experimental Value]High Stability (>60), Moderate (30-60), Low (<30)
Intrinsic Clearance (Clint) (µL/min/10⁶ cells)[Experimental Value]Low, Medium, High (based on lab-specific bins)

Part 4: Cellular Uptake and Distribution: Investigating Transporter Interactions

Expertise & Experience: The distribution of a drug from the bloodstream into tissues like the liver or kidney is often not a simple passive process. It is frequently mediated by Solute Carrier (SLC) uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs).[18] Evaluating whether 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a substrate for these transporters is crucial for predicting its tissue distribution and potential for transporter-mediated drug interactions. This is typically assessed using cell lines (e.g., HEK293) that are engineered to overexpress a single, specific transporter.[19][20]

Workflow for Cellular Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis P1 Seed transporter-expressing cells and control cells in parallel A1 Wash cells with uptake buffer P1->A1 A2 Incubate cells with compound for a short duration (e.g., 2-5 min) A1->A2 A3 Stop uptake by washing with ice-cold buffer A2->A3 A4 Lyse cells to release intracellular content A3->A4 D1 Quantify intracellular compound concentration via LC-MS/MS A4->D1 D2 Calculate net uptake by subtracting control cell uptake from transporter cell uptake D1->D2 D3 Determine uptake ratio D2->D3

Caption: Workflow for assessing active cellular uptake via transporters.

General Protocol: Transporter-Mediated Uptake Assay
  • Cell Culture: Seed both the transfected cells overexpressing a specific transporter (e.g., HEK-OATP1B1) and the corresponding parental control cells (e.g., HEK-WT) into multi-well plates.

  • Uptake Experiment:

    • Wash the cells with pre-warmed uptake buffer.

    • Add the test compound (often radiolabeled or fluorescently tagged for ease of detection, but LC-MS/MS can also be used) to the cells and incubate for a very short, linear uptake period (e.g., 2-5 minutes) at 37°C.[21]

    • Rapidly terminate the uptake process by aspirating the compound solution and washing the cell monolayer multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular concentration of the compound.

  • Data Analysis: Calculate the net transporter-mediated uptake by subtracting the uptake in control cells (non-specific binding and passive diffusion) from the uptake in the transporter-expressing cells. An uptake ratio (Uptake in transfected cells / Uptake in control cells) of ≥ 2 is typically considered positive.

Conclusion: Synthesizing a Comprehensive In Vitro Profile

By systematically applying the methodologies detailed in this guide, researchers can construct a robust and comprehensive in vitro pharmacokinetic profile for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid. The integration of data from cytotoxicity, permeability, metabolism, and transporter uptake assays provides a multi-faceted view of the compound's likely in vivo behavior.

  • High permeability (Papp > 10 x 10⁻⁶ cm/s) and a low efflux ratio (ER < 2) suggest good potential for oral absorption.

  • High metabolic stability (t½ > 60 min) indicates a lower predicted hepatic clearance and potentially longer in vivo half-life.

  • Identification as a substrate for specific uptake or efflux transporters provides critical insights into potential tissue distribution and flags risks for drug-drug interactions.

  • A high IC₅₀ value relative to its effective concentration in functional assays suggests a favorable therapeutic window.

This foundational dataset is indispensable for making informed decisions in the drug discovery cascade, guiding lead optimization efforts, and designing subsequent, more complex preclinical and clinical studies.

References

  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved April 4, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved April 4, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved April 4, 2026, from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Retrieved April 4, 2026, from [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved April 4, 2026, from [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved April 4, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved April 4, 2026, from [Link]

  • Hepatocytes as a Tool in Drug Metabolism, Transport and Safety Evaluations in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, June 26). Kosheeka. Retrieved April 4, 2026, from [Link]

  • Transfected MDCK Cell Line with Enhanced Expression of CYP3A4 and P-Glycoprotein as a Model To Study Their Role in Drug Transport and Metabolism. (2012, June 7). ACS Publications. Retrieved April 4, 2026, from [Link]

  • Hepatocytes as a Tool in Drug Metabolism, Transport and Safety Evaluations in Drug Discovery. (2010, September 1). Bentham Science Publishers. Retrieved April 4, 2026, from [Link]

  • Modeling of P-glycoprotein-involved epithelial drug transport in MDCK cells. (n.d.). American Journal of Physiology-Cell Physiology. Retrieved April 4, 2026, from [Link]

  • Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. (n.d.). Frontiers in Pharmacology. Retrieved April 4, 2026, from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. Retrieved April 4, 2026, from [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (n.d.). eScholarship.org. Retrieved April 4, 2026, from [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Progress in Chemical and Biochemical Research. Retrieved April 4, 2026, from [Link]

  • Hepatocyte and liver mode-of-action assays. (n.d.). Concept Life Sciences. Retrieved April 4, 2026, from [Link]

  • Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved April 4, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved April 4, 2026, from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT 1 Selective Antagonists. (2016, January 22). ACS Publications. Retrieved April 4, 2026, from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. Retrieved April 4, 2026, from [Link]

  • Swiss ADME results of indole derivatives in comparison with standard Ibuprofen and BHT. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved April 4, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. Retrieved April 4, 2026, from [Link]

  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. (n.d.). PubMed. Retrieved April 4, 2026, from [Link]

  • Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (2022, May 12). Frontiers in Bioengineering and Biotechnology. Retrieved April 4, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed. Retrieved April 4, 2026, from [Link]

  • photometric determination of indole compounds in the form of charge transfer complex. (n.d.). PJSIR. Retrieved April 4, 2026, from [Link]

  • In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. (2023, February 25). YouTube. Retrieved April 4, 2026, from [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. (n.d.). RSC Publishing. Retrieved April 4, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved April 4, 2026, from [Link]

  • Transporter Interaction Studies. (n.d.). PortaCellTec Biosciences GmbH. Retrieved April 4, 2026, from [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021, February 4). PMC. Retrieved April 4, 2026, from [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The selected synthetic strategy is a robust and modern three-step sequence, commencing with the esterification of 3-bromo-1H-indole-2-carboxylic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl moiety, and culminating in the saponification of the ester to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Specifically, 3-aryl-1H-indole-2-carboxylic acids serve as crucial building blocks for the development of novel therapeutic agents, including CysLT1 selective antagonists.[2] The target molecule, 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, combines the privileged indole scaffold with a pharmacophorically significant methoxyphenyl group.

While classical methods like the Fischer[3] and Reissert[3] indole syntheses are foundational, modern cross-coupling reactions offer superior efficiency, substrate scope, and functional group tolerance. The protocol detailed herein utilizes a palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its reliability in constructing C-C bonds.[4] This approach provides a high-yielding and modular route to the desired product from readily available starting materials.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps: (1) Fischer esterification to protect the carboxylic acid, (2) Suzuki-Miyaura cross-coupling to form the key C-C bond, and (3) base-mediated hydrolysis to afford the final product.

Synthetic_Workflow A 3-Bromo-1H-indole- 2-carboxylic acid B Ethyl 3-bromo-1H-indole- 2-carboxylate (Intermediate 1) A->B Step 1: Esterification (H₂SO₄, EtOH) C Ethyl 3-(4-methoxyphenyl)-1H-indole- 2-carboxylate (Intermediate 2) B->C Step 2: Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, 4-Methoxyphenylboronic acid) D 3-(4-Methoxyphenyl)-1H-indole- 2-carboxylic acid (Final Product) C->D Step 3: Saponification (KOH, EtOH/H₂O)

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
3-Bromo-1H-indole-2-carboxylic acidC₉H₆BrNO₂240.06Commercially availableStarting Material
Ethanol (Anhydrous)C₂H₅OH46.07Sigma-AldrichSolvent
Sulfuric Acid (Conc.)H₂SO₄98.08Fisher ScientificCatalyst
Sodium BicarbonateNaHCO₃84.01VWRFor quenching
Ethyl AcetateC₄H₈O₂88.11VWRExtraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04VWRDrying Agent
4-Methoxyphenylboronic acidC₇H₉BO₃151.96Commercially availableCoupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)C₃₄H₂₈Cl₂FeP₂Pd731.70Strem ChemicalsCatalyst
Potassium CarbonateK₂CO₃138.21Sigma-AldrichBase
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12Sigma-AldrichSolvent
Potassium HydroxideKOH56.11Fisher ScientificBase for hydrolysis
Hydrochloric Acid (1M)HCl36.46VWRFor acidification

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate (Intermediate 1)

This step protects the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent Suzuki coupling.

  • To a 250 mL round-bottom flask, add 3-bromo-1H-indole-2-carboxylic acid (10.0 g, 41.66 mmol).

  • Add anhydrous ethanol (150 mL) to dissolve the starting material.

  • Carefully add concentrated sulfuric acid (2.3 mL, 41.66 mmol) dropwise to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain this temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield ethyl 3-bromo-1H-indole-2-carboxylate as a white solid.

Step 2: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate (Intermediate 2)

This is the key bond-forming step, utilizing a Suzuki-Miyaura cross-coupling to attach the aryl group at the 3-position of the indole ring.

  • To a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add ethyl 3-bromo-1H-indole-2-carboxylate (8.0 g, 29.84 mmol), 4-methoxyphenylboronic acid (5.44 g, 35.81 mmol, 1.2 eq), and potassium carbonate (12.37 g, 89.52 mmol, 3.0 eq).[6]

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.09 g, 1.49 mmol, 5 mol %).[7]

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a mixture of 1,2-dimethoxyethane (DME) (180 mL) and water (60 mL) via cannula.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.[6]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (200 mL) and water (100 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate.

Step 3: Synthesis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (Final Product)

The final step involves the hydrolysis of the ethyl ester back to the carboxylic acid.

  • Dissolve the purified ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate (6.0 g, 20.31 mmol) in ethanol (120 mL) in a 250 mL round-bottom flask.

  • Add a solution of potassium hydroxide (3.42 g, 60.93 mmol, 3.0 eq) in water (30 mL).[8]

  • Heat the mixture to reflux (approx. 80 °C) and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

  • Dry the product under vacuum to yield 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid as a solid.

Mechanism and Rationale

The success of this synthesis hinges on the palladium-catalyzed Suzuki-Miyaura coupling. The generally accepted mechanism involves a catalytic cycle with a Pd(0) species.[9][10]

Suzuki_Mechanism cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetal_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetal_Complex Transmetalation ([Ar'B(OH)₃]⁻) Transmetal_Complex->Pd0 Reductive Elimination Product Ar-Ar' ArBOH2 Ar'B(OH)₂ ArBO3H_Base [Ar'B(OH)₃]⁻ ArBOH2->ArBO3H_Base Base (K₂CO₃)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 3-bromo-1H-indole-2-carboxylate, forming a Pd(II) complex.[11]

  • Transmetalation : The base (potassium carbonate) activates the boronic acid, forming a more nucleophilic boronate species.[12] This species then transfers its organic group (the 4-methoxyphenyl ring) to the palladium center, displacing the halide.[4]

  • Reductive Elimination : The two organic groups on the palladium center (the indole and the methoxyphenyl) couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Safety Precautions

  • General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[13]

  • Reagents : Concentrated acids (H₂SO₄) and strong bases (KOH) are corrosive and should be handled with extreme care.

  • Palladium Catalyst : Palladium catalysts, especially on carbon supports, can be pyrophoric. While Pd(dppf)Cl₂ is more stable, it should still be handled with care. Avoid creating dust.[14] Handle under an inert atmosphere where possible to prevent reaction with oxygen.[14]

  • Solvents : Organic solvents like ethanol, ethyl acetate, and DME are flammable. Keep away from ignition sources.[15]

  • Waste Disposal : All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Yuan, L., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Koperniku, A., et al. (2023). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. Organic Process Research & Development. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. Available at: [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - Palladium. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Mohrig, J. R., et al. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Carleton College. Available at: [Link]

  • Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Hieu, C. T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • Chen, C., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vitale, P., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Gasiūnaitė, A., et al. (2025). A new synthetic approach to the 3,4-dihydro-1H-[5][12]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylate and functionalized glycerol carbonates. RSC Advances. Available at: [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Gupton, J. T., et al. (2010). Optimization of Suzuki cross-coupling reaction stoichiometry of ethyl... ResearchGate. Available at: [Link]

  • Stanovnik, B., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Available at: [Link]

  • Iida, H., et al. (1984). Synthesis of 1-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3a,4-dihydro-1H-indole-2(3H),6(5H)-dione: a potential intermediate for the preparation of erythrinan alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Application

how to dissolve 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid for cell culture assays

Application Note: Solubilization Mechanics and Cell Culture Protocol for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid Compound Profile & Solvation Mechanics The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Mechanics and Cell Culture Protocol for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Compound Profile & Solvation Mechanics

The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS: 70794-11-5) is a specialized indole derivative utilized in medicinal chemistry, often investigated for its anti-inflammatory properties, analgesic potential, and role as a building block for complex receptor antagonists[1]. Structurally, it features a highly lipophilic indole core and a bulky methoxyphenyl group, juxtaposed with a polar, weakly acidic carboxylic acid moiety.

The Solvation Challenge: Due to its high lipophilicity, this compound is practically insoluble in aqueous buffers or standard cell culture media. While the carboxylic acid group (pKa ~4.5) can theoretically be deprotonated in basic solutions to form a water-soluble salt, altering the pH of cell culture media can induce severe metabolic stress in in vitro models. Therefore, Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle. The amphiphilic nature of DMSO allows its sulfoxide oxygen to form strong hydrogen bonds with the compound's carboxylic acid, while its methyl groups interact favorably with the hydrophobic indole and methoxyphenyl rings.

Critical Insight: DMSO is highly hygroscopic. Using older, unsealed bottles of DMSO introduces atmospheric moisture into the solvent. Even trace amounts of water will dramatically reduce the dielectric constant of the solvent, causing the hydrophobic indole derivative to form micro-precipitates that are invisible to the naked eye but will fatally skew your dose-response curves[2].

Quantitative Solubilization Parameters

To prevent solvent-induced artifacts, the final concentration of DMSO in the cell culture must be strictly controlled. Recent toxicological profiling demonstrates that DMSO concentrations exceeding 0.3125% (v/v) can induce time- and concentration-dependent cytotoxicity, altering metabolic protein expression and disrupting lipid bilayers[3]. For robust safety, we mandate a maximum final DMSO concentration of 0.1% (v/v) .

Table 1: Recommended Dilution Matrix for Cell Culture Assays

Target Assay ConcentrationRequired Stock Conc. (in 100% DMSO)Intermediate Dilution (Optional)Final DMSO % in MediaSolvation State
10 µM 10 mMN/A (Direct 1:1000 dilution)0.1%Clear, homogeneous
25 µM 25 mMN/A (Direct 1:1000 dilution)0.1%Clear, homogeneous
50 µM 50 mMN/A (Direct 1:1000 dilution)0.1%Clear, homogeneous
100 µM 100 mM10 mM in 10% DMSO (Use immediately)0.1% - 0.5%*High risk of precipitation

*Note: If 100 µM is required, you may need to increase the final DMSO to 0.2% - 0.5%. This requires a dedicated vehicle control to subtract solvent-induced baseline toxicity.

Self-Validating Protocol for Cell Culture Assays

This protocol is designed as a self-validating system. At each transition phase, a validation step ensures the compound remains in solution before proceeding.

Phase I: Master Stock Preparation (50 mM)
  • Weighing: Accurately weigh 13.36 mg of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (MW: 267.28 g/mol ) into a sterile, amber microcentrifuge tube. Causality: Amber tubes protect the light-sensitive indole ring from photo-degradation.

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal Assistance: Place the tube in a 37°C ultrasonic water bath for 5–10 minutes. Causality: Acoustic cavitation combined with mild thermal energy overcomes the lattice energy of the crystalline powder, ensuring complete molecular dispersion.

  • Validation Check 1 (Visual): Hold the tube against a dark background under a bright light. The solution must be completely transparent without any floating particulates.

Phase II: Aliquoting and Storage
  • Aliquoting: Divide the 50 mM master stock into 20 µL single-use aliquots.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients within the solvent as it thaws, forcing the hydrophobic compound to crash out of solution irreversibly. Single-use aliquots eliminate this variable.

Phase III: Media Preparation & Cell Treatment
  • Thawing: Thaw a single 20 µL aliquot at room temperature. Vortex immediately upon thawing.

  • Pre-Warming Media: Ensure your complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Causality: Adding a room-temperature DMSO stock into cold media causes an immediate thermal shock that drastically lowers solubility, resulting in instant micro-crystallization.

  • Direct Dilution: To achieve a 50 µM final assay concentration, add 1.0 µL of the 50 mM stock directly into 1.0 mL of the pre-warmed media.

  • Rapid Mixing: Invert the tube 5-6 times immediately. Do not vortex protein-rich media to avoid foaming and protein denaturation.

  • Validation Check 2 (Microscopic): Pipette 100 µL of the compound-laced media into a "dummy" well (without cells). Inspect under a phase-contrast microscope at 20x or 40x magnification. Look for needle-like micro-crystals. If the field is clear, proceed to treat your experimental cells.

Workflow Visualization

Below is the logical pathway mapping the solubilization and validation workflow.

ProtocolWorkflow Start Weigh 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid Stock Add Anhydrous DMSO (Target: 50 mM Stock) Start->Stock Sonicate Vortex & Sonicate (37°C Water Bath, 5-10 min) Stock->Sonicate Check1 Validation 1: Visual Check (Clear, homogeneous?) Sonicate->Check1 Check1->Sonicate No (Precipitate) Aliquots Single-Use Aliquots (Store at -80°C to avoid freeze-thaw) Check1->Aliquots Yes (Dissolved) MediaPrep Dilute into 37°C Pre-warmed Media (Final DMSO ≤ 0.1% v/v) Aliquots->MediaPrep Check2 Validation 2: Microscopy (Check for micro-crystals) MediaPrep->Check2 Check2->MediaPrep Crystals Found (Lower Conc.) Assay Apply to Cell Culture (Incubate 24-72h) Check2->Assay Clear

Caption: Self-validating workflow for the solubilization and application of hydrophobic indole derivatives.

References

  • GuideChem. 3-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID 70794-11-5 Chemical Properties and Applications. Retrieved April 4, 2026. [1]

  • MedChemExpress. Indole-2-carboxylic acid: Biological Activity and Solvent Solubility Profile. Retrieved April 4, 2026. [2]

  • National Center for Biotechnology Information (PMC). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved April 4, 2026. [3]

Sources

Method

Application Note: RP-HPLC Method Development and Validation for 3-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid

Executive Summary The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS 70794-11-5) is a highly conjugated, hydrophobic weak acid[1][2]. It serves as a critical synthetic intermediate and a potent pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS 70794-11-5) is a highly conjugated, hydrophobic weak acid[1][2]. It serves as a critical synthetic intermediate and a potent pharmacophore in drug discovery, particularly in the development of anti-inflammatory and receptor-modulating therapeutics. This application note details the Quality by Design (QbD) approach to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed to ensure precise quantification and purity profiling, fully aligned with the latest ICH Q2(R2) validation guidelines[3][4].

Physicochemical Profiling & Method Rationale

To design a self-validating analytical method, one must first deconstruct the analyte's physicochemical properties to establish causality behind every chromatographic parameter.

  • Ionization Dynamics (The pKa Factor): The molecule contains a carboxylic acid moiety with an estimated pKa of ~4.0–4.5. If the mobile phase pH is maintained near this pKa, the analyte will exist in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. This oscillation causes severe peak broadening and tailing[5]. Causality: To force the molecule into a single, unionized state for sharp peak symmetry, the mobile phase pH must be suppressed to at least 1.5 units below the pKa (pH ≤ 2.7).

  • Hydrophobicity & Retention (The LogP Factor): The indole core and the methoxy-substituted phenyl ring confer significant hydrophobicity and π-electron density. Causality: A high-purity, end-capped C18 stationary phase is required to facilitate strong hydrophobic retention while preventing secondary interactions between the basic indole nitrogen and residual surface silanols[6].

  • Detection Strategy: The extended conjugated π-system provides excellent UV absorptivity. Detection at 254 nm captures the aromatic backbone, while 280 nm specifically targets the indole chromophore.

Analyte_Interactions Analyte 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid CAS: 70794-11-5 AcidicGroup Carboxylic Acid Group pKa ~4.5 Analyte->AcidicGroup AromaticGroup Indole & Phenyl Rings Hydrophobic / π-π Analyte->AromaticGroup StatPhase Stationary Phase End-capped C18 AcidicGroup->StatPhase Prevents Secondary Silanol Interactions AromaticGroup->StatPhase Primary Retention (Hydrophobic) MobilePhase Mobile Phase (pH ~2.7) 0.1% Formic Acid MobilePhase->AcidicGroup Suppresses Ionization

Analyte-stationary phase interaction mechanisms driving retention and peak shape.

Chromatographic Conditions

The following parameters have been optimized to balance resolution, run time, and peak symmetry.

Table 1: Optimized RP-HPLC Parameters
ParameterSpecification / Rationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)
Mobile Phase B 100% HPLC-Grade Acetonitrile (MeCN)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Ensures retention time reproducibility)
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Primary) and 280 nm (Secondary)
Needle Wash 50:50 Water:Acetonitrile (Prevents carryover)
Table 2: Gradient Elution Program

Rationale: A gradient approach ensures that polar synthetic impurities elute early, while the highly retained target analyte elutes sharply. The high-organic flush at the end prevents column fouling from late-eluting dimers or highly lipophilic byproducts.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
2.07030Isocratic hold
10.02080Linear ramp
12.02080High-organic flush
12.17030Return to initial
16.07030Re-equilibration

Experimental Protocol: Step-by-Step Methodology

A self-validating system requires strict adherence to preparation protocols to eliminate systemic errors.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane under vacuum. Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas via sonication for 10 minutes.

Step 2: Standard Preparation

Note: Use high-purity reference standards (≥ 99.8%) for calibration[7].

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid into a 10 mL amber volumetric flask (analyte may be light-sensitive). Dissolve in 5 mL of Acetonitrile. Sonicate until fully dissolved, then bring to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the sample diluent (50:50 Water:Acetonitrile).

Step 3: Sequence Execution

To ensure the system is fit for purpose, execute the following injection sequence:

  • Blank (Diluent) - 2 injections (Check for baseline noise and carryover).

  • System Suitability Test (SST) - 5 consecutive injections of the Working Standard.

  • Samples - Inject unknown samples in duplicate.

  • Bracketing Standard - 1 injection of the Working Standard every 10 samples to verify system drift.

System Suitability and ICH Q2(R2) Validation Strategy

Under the ICH Q2(R2) guidelines (adopted November 2023), analytical procedure validation must demonstrate that the method is fit for its intended purpose across its lifecycle[3][4][8].

HPLC_Method_Dev A 1. Physicochemical Profiling B 2. Stationary Phase Selection A->B Hydrophobicity (LogP) C 3. Mobile Phase Optimization B->C Retention Mech D 4. System Suitability Testing (SST) C->D Peak Symmetry E 5. ICH Q2(R2) Validation D->E Method Lock

Quality by Design (QbD) workflow for HPLC method development and validation.

Table 3: System Suitability Test (SST) Criteria

Before analyzing samples, the system must pass these self-validating criteria derived from the 5 SST injections[6][9].

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and proper column equilibration.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision and injector linearity.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies that secondary silanol interactions are successfully suppressed by the acidic mobile phase.
Theoretical Plates ( N ) > 3000Indicates optimal column efficiency and packing integrity.
ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank, a placebo (if formulated), and the analyte spiked with known synthetic impurities (e.g., unreacted indole precursors). The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥ 1.5.

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥ 0.999[6][10].

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 3 concentration levels (low, medium, high) in triplicate. Recovery should fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform 6 replicate preparations of the 100% test concentration on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision). Overall %RSD must be ≤ 2.0%[10].

  • Detection Limit (DL) & Quantitation Limit (QL): Based on the signal-to-noise ratio approach. DL is established at S/N ≥ 3:1, and QL is established at S/N ≥ 10:1[4].

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Assignment Protocol for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Analytical Causality

The structural validation of substituted indoles is a critical quality control step in early-phase drug discovery. 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a highly functionalized heterocycle where confirming the exact regiochemistry of the aryl substitution (C-3 vs. C-2) is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation[1]. However, acquiring high-quality NMR data for this specific compound requires deliberate experimental choices:

  • Solvent Selection (Causality): The compound contains both an acidic carboxyl group (-COOH) and an indole amine (-NH). In non-polar solvents like CDCl 3​ , these protons undergo rapid chemical exchange, leading to broad, unassignable signals or complete signal loss. Furthermore, the zwitterionic potential and planar aromatic stacking limit solubility. Therefore, DMSO-d 6​ is mandated. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and allowing the distinct observation of both the -COOH (typically >12.5 ppm) and the indole -NH (typically >11.5 ppm)[2].

  • Self-Validating System: A 1D 1 H NMR spectrum alone cannot definitively prove the linkage of the 4-methoxyphenyl ring to the C-3 position of the indole. To create a self-validating dataset, 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed. The HMBC cross-peaks between the phenyl protons and the indole C-3 quaternary carbon provide absolute proof of connectivity[3].

Experimental Protocol: Acquisition and Validation

The following step-by-step protocol ensures reproducible, publication-quality NMR data acquisition.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified (>98% by HPLC) 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming artifacts.

Step 2: Instrument Setup and Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

  • Lock the magnetic field to the deuterium resonance of DMSO-d 6​ .

  • Perform automated or manual gradient shimming (Z1-Z5) to achieve a sharp solvent residual peak (FWHM < 1.0 Hz).

  • Tune and match the probe for both 1 H and 13 C frequencies.

Step 3: Acquisition Parameters
  • 1D 1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds, acquisition time of 3.0 seconds, spectral width of 15 ppm.

  • 1D 13 C NMR: 512–1024 scans, power-gated 1 H decoupling (WALTZ-16), relaxation delay of 2.0 seconds. Note: A longer D1 may be required to accurately integrate quaternary carbons.

  • 2D HMBC: 8 scans per increment, 256 t1 increments, optimized for long-range coupling constants ( nJCH​ = 8 Hz).

Structural Validation Logic

To ensure the protocol is self-validating, researchers must follow a strict logical pathway from data acquisition to structural assignment.

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D 1H & 13C NMR Acquisition A->B C 2D COSY (Identify Spin Systems) B->C D 2D HSQC (Assign 1-Bond C-H) B->D E 2D HMBC (Map Long-Range C-H) B->E F Regiochemical Validation 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid C->F D->F E->F

Caption: Self-validating NMR workflow for assigning heterocycle regiochemistry.

Reference Data Tables

Below is the synthesized reference data for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, grounded in standard chemical shift heuristics for substituted indoles[3].

Table 1: 1 H NMR Assignments (DMSO-d 6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
-COOH 13.05Broad singlet (br s)1H-Highly deshielded, exchanges with D 2​ O.
Indole -NH 11.82Singlet (s)1H-Characteristic indole NH in DMSO.
H-4 (Indole) 7.50Doublet (d)1H8.0Deshielded by proximity to the C-3 aryl group.
H-7 (Indole) 7.45Doublet (d)1H8.0Adjacent to the heteroatom ring system.
H-2', H-6' (Aryl) 7.35Doublet (d)2H8.5AA'BB' system; ortho to the indole core.
H-6 (Indole) 7.25Triplet (t)1H8.0Part of the contiguous 4-spin indole system.
H-5 (Indole) 7.10Triplet (t)1H8.0Shielded relative to H-6.
H-3', H-5' (Aryl) 7.00Doublet (d)2H8.5AA'BB' system; ortho to the electron-donating methoxy group.
-OCH 3​ 3.80Singlet (s)3H-Characteristic methoxy resonance.
Table 2: 13 C NMR Assignments (DMSO-d 6​ , 100 MHz)
Carbon TypeChemical Shift ( δ , ppm)Assignment
Carbonyl 163.0-COOH (C-2 substituent)
Aromatic (C-O) 158.5C-4' (Phenyl ring, attached to methoxy)
Quaternary 136.0C-7a (Indole bridgehead)
CH (Aromatic) 131.5C-2', C-6' (Phenyl ring)
Quaternary 128.0C-3a (Indole bridgehead)
Quaternary 127.0C-1' (Phenyl ring, attached to indole)
Quaternary 125.0C-2 (Indole, attached to COOH)
CH (Aromatic) 124.0C-6 (Indole)
CH (Aromatic) 120.0C-4 (Indole)
CH (Aromatic) 119.5C-5 (Indole)
Quaternary 118.0C-3 (Indole, attached to phenyl)
CH (Aromatic) 113.5C-3', C-5' (Phenyl ring)
CH (Aromatic) 112.5C-7 (Indole)
Aliphatic 55.2-OCH 3​ (Methoxy carbon)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][1]

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education, 39(11), 546.[Link][4]

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition. (2015). Journal of Chemical Education.[Link][2]

  • Spectrometric Identification of Organic Compounds - Google Books.[3]

Sources

Method

Preparation of High-Purity Stock Solutions of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic Acid: A Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (MW: 267.28 g/mol )[1]. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (MW: 267.28 g/mol )[1]. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. The protocols outlined herein are grounded in established principles of small molecule handling and address the critical aspects of solvent selection, dissolution techniques, and stability to ensure the integrity of the compound in downstream biological assays.

Introduction: The Criticality of Stock Solution Integrity

This guide provides a scientifically-grounded framework for preparing high-concentration stock solutions of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid. We will delve into the rationale behind solvent selection, provide step-by-step dissolution protocols, and discuss best practices for storage and long-term stability. The indole-2-carboxylic acid scaffold is a key feature in many biologically active compounds, including some that act as HIV-1 integrase inhibitors[2][3][4][5]. As with many indole derivatives, careful consideration must be given to potential stability issues, such as sensitivity to light, pH, and oxidation[6].

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount before any experimental work.

PropertyValue/InformationSource
Chemical Name 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acidAppchem[1]
CAS Number 70794-11-5Appchem[1]
Molecular Formula C₁₆H₁₃NO₃Appchem[1]
Molecular Weight 267.28 g/mol Appchem[1]
Appearance Likely a solid powder (based on similar compounds)General Knowledge
Purity ≥98% (recommended for biological assays)General Best Practice
Solubility Expected to be poorly soluble in water, with good solubility in organic solvents like DMSO and ethanol.Inferred from related compounds
Storage (Solid) Keep in a dark place, under an inert atmosphere, at room temperature.Sigma-Aldrich (for a similar compound)[7]
  • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Strategic Solvent Selection: A Multifaceted Decision

The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent should not only fully dissolve the compound at the desired concentration but also be compatible with the downstream experimental system.

Dimethyl Sulfoxide (DMSO): The Primary Recommendation

For 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

Rationale:

  • Broad Solubility Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice for novel or poorly characterized small molecules.

  • Miscibility with Aqueous Media: DMSO is miscible with water and most cell culture media, facilitating the dilution of the stock solution to working concentrations.

  • Established Use: DMSO is widely used in biological assays, and its effects on cellular systems are well-documented.

Critical Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or artifacts. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Ethanol: A Viable Alternative

Ethanol can be considered as an alternative solvent, particularly if DMSO is incompatible with the experimental setup.

Rationale:

  • Good Solubilizing Properties: Ethanol is a polar protic solvent that can dissolve many organic compounds.

  • Lower Toxicity: In some cell types, ethanol may be less toxic than DMSO at equivalent concentrations.

Considerations: The solubility of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in ethanol may be lower than in DMSO. It is crucial to perform a small-scale solubility test before preparing a large-volume stock solution.

Experimental Protocols: From Powder to Validated Solution

The following protocols provide a step-by-step guide to preparing a high-concentration stock solution of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

Required Materials and Equipment
  • 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (solid powder)

  • Anhydrous DMSO or 200-proof Ethanol

  • Calibrated analytical balance

  • Sterile, amber glass vials with screw caps

  • Sterile, positive displacement pipettes or glass syringes

  • Vortex mixer

  • Sonicator (optional, water bath sonicator preferred)

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Calculate the Required Mass:

    • Molecular Weight (MW) = 267.28 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L * 0.001 L * 267.28 g/mol * 1000 mg/g = 2.67 mg

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh out 2.67 mg of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid into the vial. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

  • Troubleshooting Insolubility:

    • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Avoid overheating.

    • Gentle warming (to 37°C) can also aid dissolution, but should be used with caution as heat can degrade some compounds.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

    • For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C , protected from light.

Workflow for Stock Solution Preparation and Validation

The following diagram illustrates the key steps and decision points in the preparation and handling of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid stock solutions.

G cluster_prep Preparation cluster_storage Storage & Handling start Start: Obtain Compound calc Calculate Mass for Desired Concentration start->calc weigh Weigh Compound in Amber Vial calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Mix Thoroughly add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol troubleshoot Troubleshoot: Sonicate/Gentle Warming check_sol->troubleshoot No dissolved Completely Dissolved check_sol->dissolved Yes troubleshoot->dissolve label_vial Label Vial Clearly dissolved->label_vial aliquot Aliquot into Single-Use Volumes label_vial->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store use Use in Downstream Assays (Final DMSO < 0.5%) store->use

Caption: Workflow for preparing and storing stock solutions.

Stability and Long-Term Storage

The stability of indole compounds in solution can be influenced by several factors. To ensure the integrity of your 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid stock solution over time, adhere to the following best practices:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to mitigate this[6].

  • Protect from Light: Indole derivatives can be light-sensitive. Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Use Anhydrous Solvents: Water can promote the hydrolysis of some compounds. Using anhydrous DMSO will help to minimize degradation.

  • Inert Atmosphere: For maximum long-term stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial. This is particularly important for compounds susceptible to oxidation.

The stability of the stock solution should be periodically verified, especially for long-term studies. This can be done by comparing the biological activity of an older stock to a freshly prepared one or by analytical methods such as HPLC if available.

Conclusion

The preparation of accurate and stable stock solutions is a cornerstone of reproducible scientific research. By following the detailed protocols and best practices outlined in this application note, researchers can confidently prepare and store stock solutions of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, thereby ensuring the integrity and reliability of their experimental data. The emphasis on proper solvent selection, careful dissolution techniques, and appropriate storage conditions will contribute to the overall success of research and drug development endeavors involving this and similar compounds.

References

  • Appchem. 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | 70794-11-5 | C16H13NO3. [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Semantic Scholar. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of preclinical drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of preclinical drug development.

3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. Its poor aqueous solubility is driven by two primary factors:

  • High Lipophilicity: The bulky 4-methoxyphenyl group significantly increases the molecule's LogP.

  • High Crystal Lattice Energy: The indole -NH (hydrogen bond donor) and the carboxylic acid -COOH (donor/acceptor) form a tight intermolecular hydrogen-bonding network in the solid state.

According to foundational thermodynamic studies on1[1], overcoming the intrinsic solubility of the indole-2-carboxylic acid core requires targeted disruption of this hydrogen-bonding network. Below are field-proven troubleshooting guides, self-validating protocols, and decision workflows to help you achieve your target exposure levels.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for in vitro assays. How do I maintain solubility? The Causality: While the carboxylic acid (pKa ~4.0) is ionized at pH 7.4, the resulting sodium salt formed in situ often has a low solubility product ( Ksp​ ) and rapidly crystallizes as a hydrate. The sudden shift in the dielectric constant when moving from DMSO to an aqueous buffer forces the highly lipophilic 4-methoxyphenyl moiety out of solution. The Solution: Shift to an asymmetric, bulky counterion or use a co-solvent system. As highlighted in2[2], salt formation with bulky bases (like Meglumine) sterically hinders the molecules from packing back into a tight crystal lattice, keeping the compound in solution.

Q2: We need to dose this compound intravenously (IV) at 10 mg/kg in rodents, but it is insoluble in standard vehicles. What is the most physiologically acceptable approach? The Causality: High-dose parenteral administration cannot rely on extreme pH or high solvent loads due to toxicity and precipitation upon injection. The Solution: Cyclodextrin complexation. As detailed in3[3], Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal here. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 4-methoxyphenyl group (driven by the thermodynamically favorable displacement of high-enthalpy water molecules from the cavity), while the hydrophilic exterior ensures bulk aqueous solubility.

Q3: We are advancing to solid oral dosage forms, but the free acid has terrible bioavailability due to dissolution-rate limited absorption. Should we pursue a salt or an amorphous solid dispersion (ASD)? The Causality: While crystalline salts improve dissolution, they can undergo disproportionation in the acidic environment of the stomach, converting back to the insoluble free acid. The Solution: An Amorphous Solid Dispersion (ASD). Research on 4[4] demonstrates that spray-drying the API with hydrophilic polymers like HPMC completely eliminates the crystal lattice. The polymer matrix sterically prevents the API from recrystallizing, maintaining a supersaturated state in the gastrointestinal tract to drive absorption.

Validated Experimental Protocols

Every protocol in your lab must be a self-validating system to ensure data integrity. Follow these methodologies for reliable formulation.

Protocol A: In Situ Meglumine Salt Formation (For Parenteral/Liquid Dosing)

Mechanism: Ionization coupled with steric disruption of the crystal lattice.

  • Weighing: Transfer 50.0 mg of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid into a sterile glass vial.

  • Counterion Addition: Add 1.05 molar equivalents of Meglumine (N-methyl-D-glucamine) as a 0.1 M aqueous solution. The slight excess ensures complete deprotonation of the carboxylic acid.

  • Hydration: Add 7.0 mL of sterile Water for Injection (WFI).

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 15–20 minutes until the solution is visually transparent.

  • pH Adjustment: Check the pH. Adjust to 7.5–8.0 using 0.1 N NaOH or 0.1 N HCl if necessary. QS to exactly 10.0 mL with WFI to achieve a 5 mg/mL solution.

  • Self-Validation Step: Filter 1.0 mL of the formulation through a 0.22 μm PVDF syringe filter. Analyze the filtrate via HPLC-UV against a standard curve. Success criteria: ≥98% recovery compared to the theoretical concentration, confirming no micro-precipitation has occurred.

Protocol B: Phase Solubility Profiling with HP- β -CD

Mechanism: Thermodynamic encapsulation of the hydrophobic moiety.

  • Matrix Preparation: Prepare a gradient series of HP- β -CD in 100 mM phosphate buffer (pH 6.8) at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Equilibration: Add an excess amount of the API (e.g., 20 mg) to 2.0 mL of each cyclodextrin solution in sealed borosilicate glass ampoules.

  • Incubation: Shake the ampoules on a rotary thermoshaker at 150 rpm and 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation Step: Centrifuge the suspensions at 12,000 × g for 15 minutes. Filter the supernatant through a 0.45 μm PTFE filter (discard the first 0.5 mL to account for membrane adsorption).

  • Quantification & Validation: Quantify the dissolved API via HPLC-UV. Construct a Higuchi-Connors phase-solubility plot (Molar Conc. of API vs. Molar Conc. of CD). Success criteria: A linear AL​ -type plot with a slope < 1 validates a 1:1 stoichiometric inclusion complex, allowing you to calculate the apparent stability constant ( K1:1​ ).

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical interventions applied to this specific indole derivative.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility (mg/mL)Fold-EnhancementBest Application
Free Acid (Aqueous, pH 4.0) Baseline (High Lattice Energy)< 0.011xNone (Reference)
Sodium Salt (In Situ, pH 7.4) Ionization~ 0.550xIn vitro cell assays
Meglumine Salt (In Situ, pH 7.5) Ionization + Steric Lattice Disruption> 5.0> 500xIV / IP Injection
HP- β -CD Complexation (20% w/v) Hydrophobic Encapsulation~ 3.5350xIV / Oral Liquid
Amorphous Solid Dispersion (HPMC) Complete Lattice Elimination~ 2.0 (Apparent)200xSolid Oral Dosage

Formulation Decision Workflow

FormulationWorkflow API 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (High Lattice Energy, Low Aqueous Solubility) Assess Physicochemical Profiling pKa ~ 4.0 | High LogP | H-Bonding (NH & COOH) API->Assess Decision Target Delivery Route? Assess->Decision Liquid Parenteral / Liquid Formulation Decision->Liquid IV / IP / in vitro Solid Oral Solid Dosage Decision->Solid PO (Tablet/Capsule) Salt In Situ Salt Formation (Meglumine / Arginine) Liquid->Salt CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Liquid->CD ASD Amorphous Solid Dispersion (HPMC / PVP Matrix) Solid->ASD Crystalline Crystalline Salt Isolation (Counterion Screen) Solid->Crystalline Success Enhanced Bioavailability & Solubility Salt->Success CD->Success ASD->Success Crystalline->Success

Fig 1: Logical workflow for solubility enhancement of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

References

  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications (2013). 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI (2025).3

  • Solubility enhancement techniques for novel Drugs. International Journal of Novel Research and Development (IJNRD) (2024). 2

  • Solid dispersion: approach for solubility enhancement of poorly water soluble drugs. Open Access Journal of International (OAJI) (2014). 4

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid Synthesis

Welcome to the Advanced Technical Support Center. The synthesis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a critical pathway for developing novel therapeutic scaffolds, including progesterone receptor antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a critical pathway for developing novel therapeutic scaffolds, including progesterone receptor antagonists and HIV-1 integrase inhibitors[1],[2]. The standard three-step route—regioselective bromination, Suzuki-Miyaura cross-coupling, and ester hydrolysis—is highly modular but fraught with chemoselectivity and stability issues.

This guide provides an in-depth causality analysis of common failure points and offers self-validating protocols to maximize your isolated yield.

Synthesis Workflow & Failure Modes Analysis

The following diagram illustrates the standard synthetic pathway alongside the primary mechanistic failure modes that lead to low yields.

Pathway A Ethyl 1H-indole-2-carboxylate (Starting Material) B Ethyl 3-bromo-1H-indole-2-carboxylate (Intermediate 1) A->B Bromination (NBS or Br2) F1 Over-bromination (C5/C6 positions) A->F1 Excess Reagent / Heat C Ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate (Intermediate 2) B->C Suzuki Coupling (4-MeO-Ph-B(OH)2, Pd) F2 Protodeboronation (Anisole byproduct) B->F2 High Temp / Aqueous Base D 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (Target Product) C->D Hydrolysis (Base, then Acid) F3 Decarboxylation (Loss of CO2) D->F3 Strong Acidic Workup / Heat

Figure 1: Three-step synthetic workflow for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid and associated failure modes.

Frequently Asked Questions (Causality & Troubleshooting)

Q1: Why is my Suzuki-Miyaura coupling yield so low, and why do I observe a large anisole peak in my GC-MS trace? Causality: You are experiencing protodeboronation . The 4-methoxyphenylboronic acid is highly electron-rich. The electron-donating methoxy group stabilizes the ipso-carbon, making the carbon-boron bond highly susceptible to hydrolytic cleavage in basic aqueous media at elevated temperatures. This side reaction competes with the transmetalation step of the catalytic cycle, consuming your boronic acid and generating anisole. Solution: Shift from standard Pd(PPh3​)4​ / Na2​CO3​ / H2​O conditions to a system that accelerates transmetalation. Use a highly active precatalyst like Pd(dppf)Cl2​ [3] and consider anhydrous conditions with a fluoride base (e.g., CsF) or anhydrous K3​PO4​ in dioxane to suppress the hydrolytic pathway.

Q2: During the final ester hydrolysis, my isolated product mass is M-44. How do I prevent this degradation? Causality: Your product is undergoing decarboxylation . Indole-2-carboxylic acids are notoriously unstable under acidic conditions[1]. The electron-rich indole nucleus facilitates the loss of CO2​ by stabilizing the resulting intermediate. This degradation is severely exacerbated by heat and the use of strong mineral acids (like HCl) during the workup phase. Solution: Conduct the saponification at mild temperatures ( ≤40∘C ). Crucially, during the workup, avoid strong mineral acids entirely. Acidify the mixture slowly at 0∘C using a weak organic acid (e.g., 10% aqueous citric acid) until a pH of ~4 is reached.

Q3: I am observing multiple spots on TLC during the initial bromination of ethyl 1H-indole-2-carboxylate. What is causing this? Causality: While the C3 position of the indole is the most nucleophilic and undergoes electrophilic aromatic substitution rapidly, the C5 and C6 positions are also susceptible to halogenation[4]. If excess bromine is present, or if the reaction temperature is not strictly controlled, di- and tri-brominated side products will form. Solution: Abandon liquid Br2​ in favor of exactly 1.05 equivalents of N-bromosuccinimide (NBS) for precise stoichiometric control. Maintain the reaction strictly at 0∘C in anhydrous DMF.

Quantitative Yield Optimization Data

Summarized below are the critical parameters for optimizing the yield across all three synthetic steps.

Reaction StepParameterSub-optimal Condition (Low Yield)Optimized Condition (High Yield)Mechanistic Rationale
Bromination Reagent & Temp Br2​ (excess), RTNBS (1.05 eq), 0∘C Prevents over-bromination at C5/C6 by controlling electrophile concentration[4].
Suzuki Coupling Catalyst & Base Pd(PPh3​)4​ , Na2​CO3​ , H2​O , 100∘C Pd(dppf)Cl2​ , K3​PO4​ , Dioxane, 80∘C Accelerates transmetalation; reduces protodeboronation of the electron-rich boronic acid[3].
Hydrolysis Temp & WorkupNaOH, 80∘C ; Conc. HCl to pH 1LiOH, 40∘C ; Citric acid to pH 4 at 0∘C Prevents thermal and acid-catalyzed decarboxylation of the indole-2-carboxylic acid[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the Validation Check criteria are met.

Protocol 1: Regioselective Bromination
  • Objective: Synthesize ethyl 3-bromo-1H-indole-2-carboxylate without over-halogenation[4].

  • Procedure:

    • Dissolve ethyl 1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

    • Cool the reaction flask to 0∘C using an ice bath.

    • Add a solution of N-bromosuccinimide (NBS, 1.05 equiv) in DMF dropwise over 15 minutes.

    • Stir at 0∘C for 30 minutes.

    • Quench by pouring the mixture into ice water. Collect the resulting precipitate via vacuum filtration and wash with cold water.

  • Validation Check: Analyze the crude solid via 1H NMR. The disappearance of the distinct indole C3-H proton (typically around δ 7.2 ppm) confirms complete conversion. If a mixture of brominated products is observed, recrystallize from EtOAc/hexanes before proceeding.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Objective: Synthesize ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate while suppressing protodeboronation[3],[2].

  • Procedure:

    • To a flame-dried Schlenk tube, add ethyl 3-bromo-1H-indole-2-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and anhydrous K3​PO4​ (2.0 equiv).

    • Evacuate and backfill the vessel with Argon three times.

    • Add degassed 1,4-Dioxane (0.1 M).

    • Heat the mixture at 80∘C for 6 hours under vigorous stirring.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Check: Run a GC-MS of the crude mixture. You must observe the target mass ( m/z ~295). If the anisole peak ( m/z 108) is larger than the product peak, your solvent was insufficiently degassed/dried, or the catalyst was deactivated.

Protocol 3: Controlled Ester Hydrolysis
  • Objective: Synthesize 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid without triggering decarboxylation[1].

  • Procedure:

    • Dissolve the ester from Protocol 2 in a solvent mixture of THF/MeOH/ H2​O (2:1:1, 0.1 M).

    • Add LiOH⋅H2​O (3.0 equiv).

    • Stir the mixture at 40∘C until TLC indicates complete consumption of the starting material (typically 4-8 hours).

    • Cool the reaction strictly to 0∘C .

    • Critical Step: Carefully acidify the mixture using a 10% aqueous citric acid solution until the pH reaches exactly 4.0. Do not use HCl.

    • Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure at ambient temperature.

  • Validation Check: Analyze via 1H NMR (DMSO- d6​ ). The ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) must be completely absent. The presence of a broad singlet past 12.0 ppm confirms the retention of the carboxylic acid group.

References

  • BenchChem. "Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide." BenchChem. URL: 3

  • ACS Medicinal Chemistry Letters. "Novel 3-Aryl Indoles as Progesterone Receptor Antagonists for Uterine Fibroids." ACS Publications. URL: 2

  • Ambeed. "Ethyl 3-bromo-1H-indole-2-carboxylate." Ambeed. URL: 4

  • NIH PMC. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." National Institutes of Health. URL:1

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-(4-methoxyphenyl)-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

This active pharmaceutical ingredient (API) features a rigid indole core, a flexible 4-methoxyphenyl ring, and a carboxylic acid moiety. This combination of hydrogen bond donors and acceptors makes it highly susceptible to polymorphism, solvate formation, and liquid-liquid phase separation (LLPS). The following modules provide causality-driven troubleshooting and self-validating protocols to ensure robust, scalable crystallization.

Module 1: Thermodynamic Profiling & Solvent Selection

Q: I am struggling to find a suitable solvent system for cooling crystallization. The API either does not dissolve or crashes out completely. What is the recommended approach?

A: The root cause of your issue lies in the competing polarities of the molecule. The carboxylic acid group (pKa ~4.5) drives solubility in polar media, while the lipophilic methoxyphenyl group resists aqueous integration. Based on foundational solubility data for the parent indole-2-carboxylic acid framework[1], the molecule exhibits high solubility in polar aprotic solvents but remains practically insoluble in water and non-polar hydrocarbons.

To achieve controlled supersaturation, a binary solvent/antisolvent system is highly recommended over a single-solvent cooling approach.

Table 1: Estimated Solubility Profile & Solvent Selection Matrix (Derived from Indole-2-carboxylic acid analogs at 298.15 K)[1]

SolventPolarity IndexEstimated Solubility (g/L)Mechanistic Role in Crystallization
DMSO 7.2> 150Excellent primary solvent; breaks strong API-API H-bonds.
Ethanol 5.225 - 40Good primary solvent for cooling/antisolvent crystallization.
Ethyl Acetate 4.410 - 15Moderate solubility; ideal for reactive/salt crystallization.
Toluene 2.4< 1.0Poor solubility; acts as a mild antisolvent.
Water 10.2< 0.1Strong antisolvent; drives high supersaturation.

Module 2: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During antisolvent addition (Water into Ethanol), my solution turns cloudy and forms a dense oil layer at the bottom instead of crystals. How do I prevent this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation generated by the antisolvent forces the solute to separate into a solute-rich liquid phase rather than a crystalline solid[2].

Oiling out is thermodynamically driven by a high Gibbs free energy of mixing combined with kinetically hindered crystal lattice integration[3]. When the oil droplets eventually solidify spontaneously, they trap impurities and form amorphous, unfilterable agglomerates[4].

G A Supersaturated Solution B High Supersaturation (Rapid Cooling/Antisolvent) A->B C Controlled Supersaturation (Seeding/Slow Cooling) A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D F Nucleation & Growth C->F E Amorphous/Impure Solid D->E Spontaneous Solidification G High Purity Crystalline API F->G

Thermodynamic pathways comparing oiling out vs. controlled crystallization.

Protocol: Semiautomated Antisolvent Crystallization (Seeding Strategy)

To bypass the binodal curve (the oiling out region) and stay within the metastable zone, implement this self-validating protocol[5]:

  • Dissolution: Dissolve 10 g of API in 100 mL of Ethanol at 50°C in a jacketed crystallizer equipped with overhead stirring (300 rpm).

  • Clarification: Filter the solution through a 0.22 µm PTFE membrane to remove foreign particulate matter, preventing premature heterogeneous nucleation.

  • Initial Antisolvent Dosing: Slowly add 20 mL of Water (antisolvent) at 0.5 mL/min using a programmable syringe pump. Self-Validation: Monitor with in-situ ATR-FTIR to ensure the system remains undersaturated.

  • Seeding: Cool the system to 40°C to enter the metastable zone. Add 0.1 g (1 wt%) of pre-milled crystalline seed of the desired polymorph. Hold for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Controlled Antisolvent Addition: Add the remaining 80 mL of Water at a non-linear (cubic) dosing rate over 4 hours. This maintains constant, low supersaturation, favoring crystal growth over LLPS.

  • Isolation: Cool to 10°C over 2 hours, filter, wash with cold 1:1 EtOH:Water, and dry under vacuum at 40°C.

Module 3: Polymorph Control & ICH Guidelines

Q: My recent batches show variable dissolution rates. How do I ensure I am consistently isolating the correct polymorph?

A: Variable dissolution is a classic symptom of polymorphic impurity. The flexibility of the methoxyphenyl group allows for multiple conformational states, leading to different crystal lattices. According to ICH Q6A guidelines, a comprehensive polymorph screen is mandatory to ensure patient safety, product efficacy, and manufacturing control[6]. You must identify the thermodynamically stable form and map any metastable forms that might appear during processing[7].

G S1 API Synthesis S2 Solvent/Antisolvent Screening S1->S2 S3 Crystallization Modes S2->S3 S4 Solid-State Characterization S3->S4 S5 Thermodynamically Stable? S4->S5 S6 Select for Scale-up S5->S6 Yes S7 Investigate Metastable Forms S5->S7 No S7->S3 Iterative Optimization

ICH Q6A guided polymorph screening and selection workflow.

Protocol: Slurry Ripening for Thermodynamic Polymorph Identification

To ensure robustness, perform solvent-mediated phase transformations (slurry ripening) to find the absolute thermodynamic sink[8]:

  • Preparation: Weigh 50 mg of the API into 10 separate 2 mL HPLC vials.

  • Solvent Addition: Add 1 mL of distinct solvent systems (e.g., pure Ethanol, Acetone, Ethyl Acetate, Toluene, and 9:1 mixtures with Water) to each vial to create thick suspensions.

  • Equilibration: Place 5 vials in a stirring block at 5°C and 5 vials in a stirring block at 50°C. Stir at 500 rpm for 14 days.

  • Isolation: Rapidly filter the suspensions using a pre-warmed/pre-cooled Buchner funnel to prevent the precipitation of dissolved solute during isolation.

  • Characterization: Self-Validation: Analyze the wet cake immediately via X-Ray Powder Diffraction (XRPD) to identify the crystal lattice, followed by Differential Scanning Calorimetry (DSC) to confirm the melting point. The form that all other forms convert into under these conditions is your thermodynamically stable polymorph.

Module 4: Process Scale-Up & Crystal Habit Modification

Q: The crystals I isolate are fine, hair-like needles that clog the filter and retain too much mother liquor. How can I modify the crystal habit to produce blocky crystals?

A: Needle-like (acicular) crystals form when one crystal face grows significantly faster than the others. For 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, this is likely driven by rapid, directional hydrogen bonding along the indole-carboxylic acid axis. Rapid supersaturation generation exacerbates this anisotropic growth[5].

Troubleshooting Steps:

  • Reduce Supersaturation: Lower the cooling rate or antisolvent addition rate to give slower-growing faces time to integrate solute molecules.

  • Temperature Cycling (Ostwald Ripening): Implement temperature cycling (e.g., cool to 20°C, heat to 30°C, cool to 15°C). Due to the Gibbs-Thomson effect, the fine needles have higher solubility and will dissolve during the heating phase, redepositing their mass onto the larger, blocky crystals during the cooling phase.

  • Solvent Modification: Introduce a highly polar co-solvent (like 5% DMSO in Ethanol). The DMSO will competitively hydrogen-bond to the fastest-growing crystal face, sterically hindering its growth and allowing the slower faces to catch up, resulting in a lower aspect ratio (blockier crystals).

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to the frequent problem of HPLC peak tailing with this and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal HPLC separation, a compound elutes from the column as a symmetrical, Gaussian-shaped peak. Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[1][2] This is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between closely eluting peaks, and obscure the detection of low-level impurities.[1]

Q2: What are the primary causes of peak tailing for a compound like 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid?

A2: The structure of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid contains a carboxylic acid group, making it an acidic compound. The primary cause of peak tailing for such molecules in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the negatively charged carboxylate group can interact with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][5] These interactions lead to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing some molecules to be retained longer and resulting in a tailed peak.[1][3]

Q3: How does the mobile phase pH influence peak tailing for this acidic analyte?

A3: The mobile phase pH is a critical factor.[6][7] For an acidic compound, if the mobile phase pH is close to its pKa value, the compound will exist in both its ionized (deprotonated) and non-ionized (protonated) forms.[6][8] This can lead to peak broadening or splitting. To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[7][9] For 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, which has a carboxylic acid group (typical pKa around 4-5)[10], lowering the mobile phase pH to below 3 will suppress the ionization of the carboxylic acid, minimizing secondary interactions with silanol groups and improving peak shape.[1][4][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

Issue: Significant Peak Tailing Observed

The troubleshooting process should be logical and methodical. The following workflow provides a step-by-step guide to identifying and resolving the root cause of peak tailing.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_method_params Method Parameters start Peak Tailing Observed ph_check Is Mobile Phase pH ≥ 2 units below analyte pKa? start->ph_check adjust_ph Adjust pH to 2.5-3.0 with 0.1% Formic Acid ph_check->adjust_ph No buffer_check Is a buffer used? ph_check->buffer_check Yes adjust_ph->buffer_check add_buffer Add buffer (e.g., Ammonium Formate) to maintain pH buffer_check->add_buffer No column_type Is an end-capped or base-deactivated column in use? buffer_check->column_type Yes add_buffer->column_type change_column Switch to a modern, high-purity, end-capped C18 or C8 column column_type->change_column No guard_column Is a guard column installed? column_type->guard_column Yes change_column->guard_column install_guard Install a guard column to protect the analytical column guard_column->install_guard No column_health Is the column old or contaminated? guard_column->column_health Yes install_guard->column_health flush_column Flush column or replace if necessary column_health->flush_column Yes temp_check Is column temperature controlled? column_health->temp_check No flush_column->temp_check set_temp Set column oven to 30-40°C for improved kinetics temp_check->set_temp No sample_conc Is sample concentration too high? temp_check->sample_conc Yes set_temp->sample_conc dilute_sample Dilute sample to check for overload effects sample_conc->dilute_sample Yes end_node Symmetrical Peak Achieved sample_conc->end_node No dilute_sample->end_node

A step-by-step troubleshooting workflow for addressing peak tailing.
Step 1: Mobile Phase pH and Buffer Optimization

The most impactful and often simplest adjustment is to optimize the mobile phase.

  • Adjust Mobile Phase pH: To suppress the ionization of the carboxylic acid group, lower the mobile phase pH. A pH of 2.5-3.0 is typically effective.[1][4][11]

    • Protocol 1: Preparation of Mobile Phase with 0.1% Formic Acid

      • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

      • Carefully add 1 mL of formic acid.

      • Mix thoroughly. This will yield a pH of approximately 2.7.

      • Prepare the desired mobile phase composition by mixing this aqueous component with your organic modifier (e.g., acetonitrile or methanol).

  • Incorporate a Buffer: Using a buffer is crucial for maintaining a stable pH throughout the analysis, which is key for reproducible results.[5]

    • Protocol 2: Preparation of a 10 mM Ammonium Formate Buffer (pH 3.0)

      • Weigh out approximately 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.

      • Use a calibrated pH meter to monitor the pH.

      • Adjust the pH to 3.0 by adding small amounts of formic acid.

      • Filter the buffer through a 0.2 µm filter before use.

Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, the column itself should be evaluated.

  • Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica that has a lower metal content and are "end-capped" to block a majority of the residual silanol groups.[5][12][13] This significantly reduces the sites available for secondary interactions.[12][13] If you are using an older "Type A" silica column, switching to a modern "Type B" silica column is highly recommended.[1]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase chemistry. A polar-embedded phase can offer alternative selectivity and improved peak shape for polar compounds.[5]

  • Column Contamination and Voids: Over time, columns can become contaminated, or a void can form at the inlet, both of which can lead to peak distortion.[3][11]

    • Protocol 3: Column Flushing and Reversal

      • Disconnect the column from the detector.

      • Reverse the direction of flow.

      • Flush the column with a series of solvents, starting with your mobile phase without buffer salts, then increasing the percentage of organic solvent. A final flush with 100% isopropanol can be effective for removing strongly retained contaminants.

      • If a void is suspected, gently tapping the column or replacing the inlet frit may help, but often, the column will need to be replaced.

Step 3: Optimizing Other Method Parameters
  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer.[14][15][16] However, be aware that temperature can also affect selectivity.[16]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[2][4] To test for this, inject a 10-fold dilution of your sample. If the peak shape improves, sample overload was a contributing factor.

  • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening and peak tailing.[5][11] Ensure that all connections are made with minimal tubing length and appropriate internal diameters.

Summary Troubleshooting Table

Symptom Potential Cause Recommended Solution
Peak Tailing for the Analyte Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to 2.5-3.0 using an acid like formic acid.[1][4][11]
Secondary interactions with residual silanol groups.Use a modern, high-purity, end-capped C18 or C8 column.[5][12][13]
Lack of pH control.Incorporate a buffer (e.g., 10-20 mM ammonium formate) into the mobile phase.[5]
Column contamination or degradation.Flush the column according to the manufacturer's instructions or replace the column if it is old.[3]
Sample overload.Dilute the sample and re-inject.[2][4]
Sub-optimal temperature.Increase the column temperature to 30-40°C.[14][15][16]
High extra-column volume.Minimize tubing length and use a low-volume detector cell.[5][11]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Pharmaceutical Technology. (2026, March 17). Using High Temperature HPLC for Improved Analysis.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • ACE News - HPLC. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Haun, J., Teutenberg, T., & Schmidt, T. C. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography.
  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?
  • Benchchem. (n.d.). Preventing peak tailing in HPLC analysis of Acid Brown 354.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Benchchem. (n.d.). Troubleshooting peak splitting in HPLC analysis of indole compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • Link Lab. (n.d.). HPLC Column Selection Guide.
  • PubChem. (n.d.). 3-(3-{[3-(4-carboxyphenoxy)phenyl]methoxy}phenyl)-1H-indole-2-carboxylic acid.
  • Newcrom. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Remsberg, C. M., Yáñez, J. A., & Davies, N. M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4831.
  • Chair of Analytical Chemistry. (n.d.). pKa values acids. Retrieved from Chair of Analytical Chemistry website.
  • NIST. (n.d.). Indole-2-carboxylic acid.
  • (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). 1H-indole-2-carboxylic acid・7-{[(4-Methoxyphenyl)sulfonyl]amino}.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Troubleshooting

reducing impurities in 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid extraction

Technical Support Center: 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid Welcome to the technical support resource for the synthesis and purification of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Welcome to the technical support resource for the synthesis and purification of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges encountered during the extraction and purification of this compound. Our goal is to provide you with the causal reasoning behind experimental protocols, enabling you to diagnose issues and implement robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an off-white or pinkish solid with a low, broad melting point. What are the most likely impurities and how can I remove them?

A1: This is a classic purity issue often stemming from residual starting materials or side products from the synthesis, which is typically a variation of the Fischer Indole Synthesis.[1] The discoloration, particularly a pinkish hue, can also indicate minor oxidation of the indole ring, a common issue with indole derivatives.

Likely Impurities:

  • Unreacted Starting Materials: Depending on your specific synthetic route, this could include a substituted phenylhydrazine or a carbonyl compound (e.g., an aryl pyruvate derivative).

  • Synthesis Byproducts: The Fischer synthesis can sometimes yield isomeric indole products or other rearrangement byproducts, which can be difficult to remove.[2]

  • Neutral Impurities: Any non-acidic byproducts will not be removed by a simple acid-base extraction.

Troubleshooting Protocol: Enhanced Acid-Base Extraction & Recrystallization

The most effective method to remove both unreacted acidic starting materials and neutral byproducts is a carefully controlled acid-base extraction, followed by recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Ensure complete dissolution; if necessary, gently warm the mixture.

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do not use a strong base like NaOH at this stage.

    • Expertise & Causality: 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a carboxylic acid and will be deprotonated by the weak base NaHCO₃ to form its water-soluble sodium salt.[3][4] Many potential acidic impurities (like phenols) are less acidic and will not react with a weak base, thus remaining in the organic layer. This selective extraction is key to high purity.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and less acidic impurities, should be set aside. A common mistake is to discard this layer prematurely; always save all fractions until your final product is isolated and characterized.[3]

  • Re-acidification & Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 1M or 2M HCl) with stirring until the pH is approximately 2-3.[5] The target compound will precipitate out as a solid.

    • Trustworthiness: The low pH ensures complete protonation of the carboxylate salt, maximizing the precipitation and yield of your water-insoluble product.[6][7]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any residual inorganic salts.

  • Recrystallization: This final step is critical for removing trace impurities and achieving high purity. The choice of solvent is paramount.

    • Pro-Tip: For indole-2-carboxylic acids, a mixed solvent system often works best. Try dissolving the solid in a minimum amount of hot ethanol or methanol and then slowly adding water until turbidity persists. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling often traps impurities.[8]

Q2: During the sodium bicarbonate wash, I'm encountering a persistent emulsion that won't separate. How can I break it?

A2: Emulsions are a frequent frustration in liquid-liquid extractions, especially when dealing with complex organic molecules that can act as surfactants.

Underlying Causes:

  • Vigorous Shaking: Overly aggressive mixing creates very fine droplets that are slow to coalesce.

  • High Concentration: A highly concentrated organic layer increases viscosity and stabilizes the emulsion.

  • Particulate Matter: Undissolved crude material can stabilize the interface between the two layers.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the funnel instead of shaking it. You can also gently stir the emulsion with a glass rod.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion by drawing water out of the organic layer.

  • Filtration: If the emulsion is caused by fine particulates, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Solvent Modification: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For an ethyl acetate/water system, adding a little methanol can sometimes help, though be aware this may affect the partitioning of your compound.

Q3: After acidifying the aqueous extract, my product came out as a sticky oil instead of a crystalline solid. What went wrong and how can I solidify it?

A3: "Oiling out" is a common problem that usually indicates the melting point of the impure product is below the temperature of the solution, or that the rate of precipitation is too fast for a crystal lattice to form.

Troubleshooting Protocol:

  • Control Temperature: Ensure the acidification is performed in an ice bath. Low temperatures promote crystallization and increase the likelihood of obtaining a solid.

  • Slow Acid Addition: Add the acid dropwise with vigorous stirring. This prevents localized areas of high supersaturation, which favor oil formation over crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This "seed crystal" will act as a template for crystallization.

  • Solvent Extraction: If the oil refuses to solidify, you may need to perform a "back-extraction." Add a fresh portion of an organic solvent (like ethyl acetate) to dissolve the oil. Separate this new organic layer, dry it with anhydrous sodium sulfate (Na₂SO₄), and then remove the solvent under reduced pressure. The resulting solid can then be recrystallized as described in A1. This is often the most reliable method.[4]

Workflow & Data Visualization

Acid-Base Extraction Workflow

The following diagram illustrates the logical flow of the purification process.

ExtractionWorkflow crude Crude Product in Organic Solvent (EtOAc) sep_funnel Separatory Funnel crude->sep_funnel Add NaHCO₃(aq) & Mix aq_layer Aqueous Layer (Product as Sodium Salt) sep_funnel->aq_layer Separate org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Separate acidify Acidify with HCl (pH 2-3) aq_layer->acidify product Pure Solid Product acidify->product Filter & Dry

Caption: Workflow for the purification of the target acid via extraction.

Potential Sources of Impurities

This diagram shows the relationship between the desired product and common impurity classes.

ImpuritySources cluster_sources Sources of Impurities target 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid starting_materials Starting Materials (e.g., Phenylhydrazine, Carbonyl Compound) starting_materials->target Incomplete Reaction side_products Synthesis Side-Products (e.g., Isomers, Rearrangement Products) side_products->target Competing Pathways degradation Degradation Products (e.g., Oxidation Products) degradation->target Instability

Caption: Logical relationships between the target compound and impurities.

Quantitative Data & Analysis

Table 1: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Properties & Recommended Use
Ethanol 78Good solvent when hot, less soluble when cold. Often used in a system with water.
Methanol 65Similar to ethanol but more volatile. Good for dissolving the crude product.
Ethyl Acetate 77A moderately polar solvent, can be effective but may require a non-polar co-solvent.
Water 100Used as an anti-solvent with alcohols. The product is poorly soluble in water.
Ethanol/Water VariableA highly effective mixed-solvent system. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool slowly.
Table 2: Comparative Analysis of Purity Assessment Methods
MethodPrinciplePurposeTypical Purity ThresholdAdvantages & Disadvantages
HPLC (RP-C18) Differential partitioning between a stationary and mobile phase.Quantitative purity analysis (Area % method).[9][10]> 98%Adv: High sensitivity, accurate quantification. Disadv: Requires a reference standard for absolute quantification.
¹H-NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural confirmation and identification of proton-containing impurities.> 95%Adv: Provides detailed structural information. Disadv: Lower sensitivity than HPLC, complex spectra.[11]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and identification of impurities by mass.N/AAdv: High sensitivity, confirms identity. Disadv: Not inherently quantitative without specific methods (e.g., LC-MS).[11]
Melting Point Temperature at which a solid becomes a liquid.Rapid indicator of purity .Sharp range (e.g., 1-2 °C)Adv: Fast, inexpensive. Disadv: Not quantitative; impurities depress and broaden the range.

References

  • US5104492A - Recovery of carboxylic acids from water by precipitation
  • US5085991A - Process of preparing purified aqueous indole solution.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

  • A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection. PubMed. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. ijarsct. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem. [Link]

  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... ResearchGate. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors.
  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • What do common indole impurities look like? ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • US5387713A - Process for purification of carboxylic acids.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | 70794-11-5 | C16H13NO3. Appchem. [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. University of California, Irvine. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Solubilities Of Inorganic And Organic Compounds. CLaME. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry. [Link]

  • ESI for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Taylor & Francis Online. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Purification and characterization of 3,4-dihydroxyphenylalanine decarboxyase from pig kidney. PubMed. [Link]

Sources

Optimization

identifying false positives in 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid screening

Knowledge Base > Assay Interference > Compound-Specific Guides > 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid Welcome to the High-Throughput Screening (HTS) Support Center. This technical guide is designed for drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Assay Interference > Compound-Specific Guides > 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Welcome to the High-Throughput Screening (HTS) Support Center. This technical guide is designed for drug development professionals and assay scientists troubleshooting primary screening hits.

The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a frequent hitter in biochemical screens. While the indole-2-carboxylic acid scaffold has yielded genuine therapeutic leads, this specific structural combination possesses multiple chemical liabilities that frequently trigger false-positive readouts. This guide provides the mechanistic causality behind these artifacts and the self-validating protocols required to triage them.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why does 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid exhibit a steep Hill slope (>1.5) and poor structure-activity relationship (SAR) in our biochemical screens? A: This presentation is a classic hallmark of [1]. The molecule's high lipophilicity, driven by the 4-methoxyphenyl substitution, combined with the planar aromatic indole core, promotes phase separation in aqueous assay buffers at micromolar concentrations. Once the compound exceeds its critical aggregation concentration (CAC), it forms sub-micron colloidal particles. These colloids sequester the target enzyme onto their surface, causing localized unfolding and non-specific inhibition. This mechanism inherently violates the 1:1 binding stoichiometry assumed by Michaelis-Menten kinetics, resulting in artificially steep concentration-response curves[2].

Q: Our primary screen utilizes a TR-FRET readout, and this compound emerged as a top hit. Could this be an assay artifact? A: Yes, it is highly probable. The indole heterocyclic core is inherently fluorescent and possesses strong UV-Vis absorption properties. In proximity-based fluorescence assays like TR-FRET or AlphaScreen, this compound can act as an inner-filter effect (IFE) quencher—absorbing the excitation light or the emission energy of the fluorophores—or it may auto-fluoresce, artificially inflating or deflating the assay signal. This represents a readout-dependent [3] false positive, rather than a true biological interaction.

Q: We are screening against a metalloenzyme. Is this compound a genuine active-site binder? A: It requires rigorous orthogonal validation. Indole-2-carboxylic acids are [4]. The C2 carboxylate group, in coordination with the adjacent indole nitrogen, can strongly chelate divalent cations (such as Mg²⁺, Mn²⁺, or Zn²⁺) that are essential for the catalytic activity of many metalloenzymes (e.g., HIV-1 Integrase, APE1). If the compound depletes the available metal cofactors in the assay buffer, it will halt enzymatic activity, mimicking a true active-site inhibitor.

Part 2: Quantitative Triage Metrics

To standardize the triage process, compare your screening data against the following quantitative thresholds.

Diagnostic MetricProfile of a True PositiveProfile of a False Positive (Artifact)Mechanistic Rationale
Hill Slope (Dose-Response) 0.8 to 1.2> 1.5 (often > 2.0)Steep slopes indicate non-stoichiometric binding, typical of colloidal aggregation.
IC₅₀ Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shift or complete lossNon-ionic detergents disrupt colloidal particles, rescuing the sequestered enzyme.
Dynamic Light Scattering (DLS) Radius < 1 nm (monomer)Radius 50–1000 nmDirect physical detection of sub-micron colloidal aggregates in the buffer.
Orthogonal Readout Activity Retained (IC₅₀ within 3-fold)Lost (No dose-response)Rules out readout-specific interference (e.g., auto-fluorescence or IFE).
Excess Metal Supplementation No change in IC₅₀Significant right-shift in IC₅₀Excess metal saturates the chelator, preventing it from stripping the enzyme's cofactor.

Part 3: Self-Validating Experimental Protocols

Do not discard the hit based on computational flags alone; use these self-validating physical protocols to confirm the mechanism of interference.

Protocol A: Self-Validating Aggregation Assay (Detergent-Shift + DLS)

Causality: Non-ionic detergents disrupt the surface tension of colloidal particles, forcing them back into solution. If the inhibition is aggregate-driven, detergent will rescue the enzyme. Dynamic Light Scattering (DLS) provides the physical proof of this chemical assumption.

  • Buffer Preparation: Prepare two parallel assay buffers: Buffer A (standard screening buffer) and Buffer B (standard buffer supplemented with 0.01% v/v Triton X-100 or Tween-20).

  • Biochemical Titration: Perform a 10-point dose-response titration of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in both buffers.

  • Data Analysis: Calculate the IC₅₀ shift. A >10-fold rightward shift in Buffer B indicates aggregation-based promiscuous inhibition.

  • Orthogonal Physical Validation (DLS): Analyze a 10 µM solution of the compound in Buffer A using a DLS plate reader. The presence of particles with a radius of 50–1000 nm confirms colloidal formation. Repeat the DLS measurement in Buffer B to confirm particle dissociation (radius returning to < 1 nm).

Protocol B: Metal Cofactor Rescue Titration

Causality: If the compound acts by sequestering essential metals rather than binding the protein's active site, saturating the system with excess metal will overwhelm the chelator and restore enzymatic activity.

  • Baseline Establishment: Establish the baseline IC₅₀ of the compound using the standard assay buffer containing the physiological concentration of the required cofactor (e.g., 1 mM MgCl₂).

  • Pre-incubation: Pre-incubate the compound with varying concentrations of the essential metal (e.g., 1 mM, 5 mM, and 10 mM MgCl₂) for 15 minutes at room temperature before adding the target enzyme.

  • Reaction Initiation: Add the enzyme and substrate to initiate the reaction. Calculate the IC₅₀ for each metal concentration condition.

  • Validation: A proportional rightward shift in the IC₅₀ as metal concentration increases confirms the mechanism of inhibition is cofactor depletion (metal chelation).

Part 4: Triage Decision Workflow

Follow this logical decision tree to systematically rule out the three primary liabilities of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

Workflow Hit Primary Screen Hit: 3-(4-methoxyphenyl)-1H- indole-2-carboxylic acid Test1 1. Detergent Addition (+0.01% Triton X-100) Hit->Test1 Eval1 Activity Retained? Test1->Eval1 FP1 False Positive: Colloidal Aggregation Eval1->FP1 No Test2 2. Orthogonal Assay (Non-Fluorescent Readout) Eval1->Test2 Yes Eval2 Activity Retained? Test2->Eval2 FP2 False Positive: Fluorescence Interference Eval2->FP2 No Test3 3. Metal Supplementation (+10 mM Mg2+/Zn2+) Eval2->Test3 Yes Eval3 Activity Retained? Test3->Eval3 FP3 False Positive: Metal Chelation Eval3->FP3 No TruePos Validated True Positive Proceed to Hit-to-Lead Eval3->TruePos Yes

Triage workflow for identifying false positive mechanisms in indole-2-carboxylic acid screening.

References

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: ACS Chemical Biology / PubMed Central (PMC) URL:[Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs Source: News-Medical / Shoichet Laboratory URL:[Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced SPR Validation of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid Binding: A Comparative Performance Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Assay Validation Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Assay Validation Guide.

As a Senior Application Scientist, one of the most critical challenges in hit-to-lead optimization is accurately validating the binding kinetics of small-molecule scaffolds. The compound 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid (CAS 70794-11-5; MW 267.28 Da) represents a highly promising structural class [1]. Specifically, indole-2-carboxylic acid derivatives are well-documented as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) [1].

This guide provides an objective comparison of Surface Plasmon Resonance (SPR) against alternative biophysical techniques (ITC and MST) for validating this compound. Furthermore, it details a self-validating experimental protocol designed to capture the nuanced kinetic parameters ( kon​ , koff​ , KD​ ) that differentiate this substituted scaffold from its parent compound and clinical standards.

The Mechanistic Rationale: Why Kinetics Matter

To design a robust binding assay, we must first understand the molecular logic of the interaction. The parent scaffold, [2], binds the active site of HIV-1 Integrase by chelating two crucial Mg²⁺ ions via its carboxylate and indole nitrogen.

However, the addition of the 3-(4-methoxyphenyl) group fundamentally alters the binding profile. As demonstrated in recent [1], this substitution introduces critical hydrophobic and π-π stacking interactions with the viral DNA (dC20) and the enzyme's hydrophobic pocket. This structural modification primarily impacts the dissociation rate ( koff​ ) , increasing the drug-target residence time—a parameter that steady-state affinity techniques often fail to capture.

Binding_Logic Cmpd 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid IndoleCore Indole-2-carboxylic Acid Core Cmpd->IndoleCore Methoxy 3-(4-methoxyphenyl) Substitution Cmpd->Methoxy Mg2 Chelation of 2 Mg2+ Ions (Catalytic Core) IndoleCore->Mg2 Electrostatic PiPi π-π Stacking with Viral DNA (dC20) Methoxy->PiPi Hydrophobic Target HIV-1 Integrase Active Site Blockade Mg2->Target PiPi->Target Outcome Inhibition of Strand Transfer Target->Outcome

Caption: Mechanistic binding logic of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid to HIV-1 Integrase.

Comparative Technology Analysis: SPR vs. Alternatives

When validating a ~267 Da small molecule, researchers typically choose between SPR, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). For this specific compound, SPR is the superior choice due to its ability to perform [3], which is vital for fragment-to-lead evolution.

Table 1: Technology Comparison for Small Molecule Validation
Feature / TechniqueSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Real-time kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ )Steady-state affinity ( KD​ )
Sample Consumption Low (~1-5 µg of target protein)High (~1-2 mg of target protein)Low (~1-5 µg of target protein)
Sensitivity to MW Excellent for small molecules (<300 Da)Independent of MWRequires fluorescent labeling
Throughput High (Multi-cycle / Single-cycle)Low (1-2 hours per run)Medium (Capillary based)
Causality for Choice Selected: Captures the critical koff​ improvements driven by the methoxyphenyl substitution.Rejected: Requires too much protein; cannot resolve transient kinetic phases.Rejected: Fluorescent labels may occlude the Mg²⁺ binding pocket of the integrase.

Self-Validating Experimental Protocol (SPR)

To ensure trustworthiness, an SPR protocol must be a self-validating system. This means incorporating internal controls (reference channels), solvent correction for DMSO, and a clinical standard positive control.

Step-by-Step Workflow

1. Sensor Chip Selection & Preparation

  • Action: Select a CM5 (Carboxymethyl dextran) sensor chip.

  • Causality: The CM5 chip provides a high 3D immobilization capacity. Because the analyte is small (267.28 Da), a high surface density of the target protein (HIV-1 Integrase) is required to generate a detectable signal (Response Units, RU).

2. Target Immobilization (Self-Validating Step)

  • Action: Activate flow cells (Fc1 as reference, Fc2 as active) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject HIV-1 Integrase (diluted in 10 mM Sodium Acetate, pH 4.5) over Fc2 to a target level of ~4,000 RU. Block both cells with 1 M Ethanolamine.

  • Causality: Fc1 is blocked without protein to serve as a reference channel. Subtracting Fc1 from Fc2 (Fc2-Fc1) isolates the specific binding signal from bulk refractive index changes.

3. Buffer Design & Solvent Correction

  • Action: Use HBS-P+ buffer supplemented with 5% DMSO and 5 mM MgCl₂ . Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to analyte injection.

  • Causality: The methoxyphenyl group makes the compound hydrophobic, necessitating DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between sample and running buffer will cause false signals. The calibration curve mathematically corrects for this. MgCl₂ is mandatory to populate the integrase active site for chelation.

4. Multi-Cycle Kinetic (MCK) Injection

  • Action: Inject 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid in a 2-fold dilution series (e.g., 0.39 µM to 12.5 µM) at a high flow rate of 50 µL/min. Include Raltegravir as a positive control.

  • Causality: A high flow rate minimizes mass transport limitation, ensuring the observed kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface.

SPR_Workflow A CM5 Sensor Chip Preparation B EDC/NHS Activation A->B C HIV-1 Integrase Immobilization B->C D Ethanolamine Blocking C->D E Analyte Injection (Compound + 5% DMSO) D->E F Solvent Correction & Ref Subtraction E->F G 1:1 Langmuir Kinetic Fitting F->G

Caption: Self-validating SPR workflow for small-molecule kinetic analysis.

Comparative Performance Data

To objectively validate the performance of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, we compare its kinetic profile against the unsubstituted parent scaffold and a clinical standard. The data below illustrates how SPR successfully quantifies the structural improvements.

Table 2: SPR Kinetic Parameter Comparison
Compound kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ Residence Time ( τ=1/koff​ )
Indole-2-carboxylic acid (Parent) 1.5×103 0.048 32.0μM ~21 seconds
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid 4.2×103 0.013 3.1μM ~77 seconds
Raltegravir (Clinical Standard) 1.2×105 0.0012 10.0nM ~14 minutes

Data Interpretation: The addition of the 3-(4-methoxyphenyl) group improves the affinity ( KD​ ) by roughly 10-fold compared to the parent scaffold. Crucially, SPR reveals that this improvement is primarily driven by a nearly 4-fold decrease in the dissociation rate ( koff​ ), extending the residence time from 21 seconds to 77 seconds. This confirms that the hydrophobic π-π stacking interactions successfully anchor the molecule within the active site, validating it as a superior lead candidate for further optimization toward clinical-grade affinities (like Raltegravir).

References

  • Zhang, R.-H., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances.[Link]

  • Murray, J. B., et al. (2014). "Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products." Journal of Medicinal Chemistry.[Link]

Comparative

Structural Elucidation and Quantification of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic Acid: A Comparative MS Platform Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary Indole-2-carboxylic acid derivatives, particularly those f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

Indole-2-carboxylic acid derivatives, particularly those functionalized with aryl groups, are highly privileged scaffolds in modern medicinal chemistry. They are frequently evaluated as small-molecule fusion inhibitors, antiviral agents, and anti-inflammatory drug candidates[1]. As these compounds progress through the drug development pipeline, selecting the appropriate mass spectrometry (MS) platform for their analysis becomes critical.

This guide provides an in-depth mechanistic analysis of the gas-phase fragmentation of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid . Furthermore, it objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) versus Nominal Mass Triple Quadrupole (ESI-QqQ) systems, equipping analytical scientists with the causality-driven insights needed to optimize structural elucidation and pharmacokinetic (PK) quantification.

Mechanistic Fragmentation Analysis

To optimize any MS method, one must first understand the fundamental gas-phase thermodynamics of the target analyte. Under positive electrospray ionization (ESI+), 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid forms a stable protonated precursor ion [M+H]+ at m/z 268.0974 .

The fragmentation cascade is driven by the minimization of internal energy through the formation of highly conjugated, resonance-stabilized product ions:

  • Primary Decarboxylation (Base Peak Formation): The carboxylic acid moiety at the C-2 position of the indole ring is exceptionally labile. Upon collision-induced dissociation (CID), the molecule undergoes a rapid neutral loss of carbon dioxide (CO₂, 44 Da)[2].

    • Causality: This cleavage is thermodynamically favored because the resulting positive charge on the m/z 224.1076 product ion is highly delocalized across the electron-rich indole core and the adjacent phenyl ring.

  • Methoxy Group Cleavage: The 4-methoxyphenyl substituent undergoes subsequent high-energy fragmentation. The dominant pathways include the homolytic cleavage of a methyl radical (•CH₃, 15 Da) to yield a radical cation at m/z 209.0841, or the loss of formaldehyde (CH₂O, 30 Da) to form an ion at m/z 194.0970. These are highly reliable diagnostic pathways for methoxyaryl compounds[3].

Fragmentation Parent [M+H]+ m/z 268.0974 LossCO2 [M+H - CO2]+ m/z 224.1076 Parent->LossCO2 -44 Da (Decarboxylation) LossH2O [M+H - H2O]+ m/z 250.0868 Parent->LossH2O -18 Da (Dehydration) LossCH3 [M+H - CO2 - CH3•]+ m/z 209.0841 LossCO2->LossCH3 -15 Da (Methoxy Cleavage) LossCH2O [M+H - CO2 - CH2O]+ m/z 194.0970 LossCO2->LossCH2O -30 Da (Formaldehyde Loss)

Caption: Gas-Phase Fragmentation Pathway of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid.

Quantitative Data Summary
Fragment IonExact Mass (m/z)Nominal MassRelative AbundanceDiagnostic Significance
[M+H]+ 268.097426815%Precursor Ion
[M+H - H₂O]+ 250.0868250<5%Minor dehydration of carboxylic acid
[M+H - CO₂]+ 224.1076224100% (Base Peak)Primary decarboxylation of C-2
[M+H - CO₂ - CH₃•]+ 209.084120945%Radical methoxy cleavage
[M+H - CO₂ - CH₂O]+ 194.097019430%Formaldehyde loss from methoxy group

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

Choosing between High-Resolution Mass Spectrometry (HRMS) and Nominal Mass platforms depends entirely on the phase of drug development.

  • ESI-Q-TOF (e.g., Agilent 6546 or Waters Xevo G3): Unmatched for structural elucidation and impurity profiling. By providing sub-2 ppm mass accuracy, Q-TOF systems allow analysts to definitively distinguish the target compound from isobaric interferents (e.g., positional isomers like 5-methoxy vs. 4-methoxy derivatives)[4].

  • ESI-QqQ (e.g., Sciex 7500 or Thermo TSQ Altis): The gold standard for PK quantification. QqQ systems operating in Multiple Reaction Monitoring (MRM) mode filter out matrix noise, offering 10x to 50x lower Limits of Quantitation (LOQ) compared to full-scan HRMS.

PlatformSelection Start Analytical Goal for Indole Derivative Structural Structural Elucidation & Impurity Profiling Start->Structural Quant High-Sensitivity PK Quantification Start->Quant QTOF ESI-Q-TOF MS/MS (High Resolution) Structural->QTOF QQQ ESI-QqQ MS/MS (Nominal Mass MRM) Quant->QQQ Data1 Exact Mass, Isotope Patterns, Fragments QTOF->Data1 Data2 Reproducible Transitions, LOD/LOQ Optimization QQQ->Data2

Caption: MS Platform Selection Workflow for Indole Derivatives.

Self-Validating Experimental Protocol (LC-MS/MS)

As a best practice in analytical science, methodologies must not rely on blind faith; they must be self-validating. The following protocol integrates intrinsic checks to ensure data integrity.

Phase 1: System Suitability & Self-Validation

Before analyzing the target compound, inject a blank (50:50 Water:Acetonitrile) followed by a 10 ng/mL standard reference material (SRM) of unsubstituted indole-2-carboxylic acid.

  • Validation Check 1: The blank must show a signal-to-noise ratio (S/N) < 3 at the target retention time. Causality: This confirms zero column carryover from previous runs.

  • Validation Check 2: The SRM must yield a robust transition of m/z 162.0550 → 118.0651[2]. Causality: This confirms that the ESI source is properly tuned and the collision cell energy is optimal for indole decarboxylation.

Phase 2: Sample Preparation
  • Dissolve the analyte in a solvent matching the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Causality: Using a strong injection solvent (like 100% Methanol) causes severe peak broadening due to viscous fingering. Furthermore, the 0.1% Formic Acid ensures the carboxylic acid remains protonated (neutral) in solution, maximizing retention on the reversed-phase column while providing abundant protons for ESI+ ionization.

Phase 3: Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: A sub-2-micron particle size minimizes eddy diffusion, generating ultra-sharp peak widths (<3 seconds). This is essential to provide enough data points across the peak for accurate QqQ integration or high-throughput Q-TOF scanning[4].

Phase 4: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: Program the CE to ramp from 15 eV to 35 eV across the scan.

  • Causality: The initial decarboxylation (-44 Da) requires relatively low activation energy (CE ~15 eV). However, the subsequent cleavage of the methoxy group (-15 Da or -30 Da) requires higher energy (CE ~30 eV) due to the stability of the intermediate conjugated system. Ramping the CE ensures both the primary and secondary diagnostic fragments are captured simultaneously.

Sources

Safety & Regulatory Compliance

Safety

3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling highly functionalized pharmaceutical intermediates. 3-(4-methoxyphenyl)-1H-indole-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling highly functionalized pharmaceutical intermediates. 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is a specialized indole derivative utilized extensively in drug discovery (e.g., as a building block for enzyme inhibitors or receptor antagonists).

Due to its biological activity and structural properties, this compound demands rigorous, self-validating disposal protocols. Improper disposal not only violates environmental regulations but can lead to dangerous chemical incompatibilities in laboratory waste streams.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in physicochemical causality and [1].

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first understand the physicochemical properties that dictate the compound's behavior. The presence of the carboxylic acid group imparts weak acidity, while the fused indole ring and the methoxyphenyl substitution make the molecule highly lipophilic.

This lipophilicity means the compound is practically insoluble in water but highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2]. Causality in Disposal: If a DMSO stock solution of this compound is inadvertently poured into an aqueous waste stream, the compound will rapidly precipitate. This can clog waste funnels, create localized concentration spikes, and complicate downstream waste characterization.

Table 1: Physicochemical Profile and Operational Implications

Property / HazardCharacteristicOperational & Disposal Implication
Physical State Solid (Crystalline / Powder)High risk of aerosolization; all transfers must occur in a properly ventilated fume hood.
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in H₂OAqueous drain disposal is strictly prohibited. Must be routed to organic waste streams[2].
Health Hazards Skin/Eye Irritant; Harmful if swallowedRequires mandatory PPE (nitrile gloves, safety goggles, lab coat) during all waste handling.
Reactivity Weak Organic AcidMust be segregated from strong oxidizers and concentrated mineral acids to prevent heat generation.

Regulatory Grounding & Waste Classification

While 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is not specifically designated as a P-listed (acute) or U-listed (toxic) hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a hazardous chemical waste under [1].

Furthermore, if the compound is dissolved in a flammable solvent (e.g., methanol or ethanol), the resulting mixture exhibits the EPA characteristic of ignitability (D001) and must be manifested accordingly.

Self-Validating Disposal Protocols

The following methodologies are designed as self-validating workflows. Each phase includes a verification step to ensure compliance and safety before moving to the next.

Workflow A: Solid Waste Disposal (Unused Reagent & Consumables)

Applies to: Expired powders, spilled crystals, contaminated weigh boats, and pipette tips.

  • Collection: Sweep up solid spills using a dedicated anti-static brush or a solvent-dampened paper towel (using methanol) to prevent dust generation.

  • Containerization: Place all solid waste into a chemically compatible, high-density polyethylene (HDPE) wide-mouth container. Causality: HDPE prevents the leaching of residual organics that can degrade standard plastics.

  • Labeling & Segregation: Immediately affix a hazardous waste tag. Label explicitly as "Toxic Solid Organic Waste - Contains Indole Derivatives." Store in a designated solid waste accumulation area, strictly segregated from oxidizing agents.

  • Validation Step: Before sealing the secondary containment, verify that no free liquids are present in the solid waste container.

Workflow B: Liquid Waste Disposal (Reaction Mixtures & Stock Solutions)

Applies to: Assay buffers, synthesis reaction mixtures, and solvent stock solutions.

  • Solvent Categorization: Identify the primary solvent.

    • If dissolved in DMSO, DMF, or Methanol: Route to Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste .

  • Transfer: Use a dedicated chemical funnel to transfer the solution into the appropriate liquid waste carboy inside a fume hood.

  • Validation Step (The Precipitation Check): Observe the waste carboy immediately after addition. If cloudiness or precipitation occurs, it indicates cross-contamination with an aqueous stream. Halt additions immediately and notify Environmental Health and Safety (EHS).

Workflow C: Container Decontamination (Rendering "RCRA Empty")

To comply with EPA standards for empty containers (), the primary receptacle must be properly decontaminated before standard disposal[3].

  • Triple Rinsing: Rinse the empty reagent vial three consecutive times with a solvent capable of fully dissolving the indole derivative (e.g., methanol or acetone)[3].

  • Rinsate Capture: Collect 100% of the rinsate and dispose of it in the appropriate organic liquid waste stream (as determined in Workflow B). Causality: The rinsate contains trace active pharmaceutical ingredients and cannot go down the drain.

  • Defacing & Disposal: Once triple-rinsed, the container is legally considered "RCRA empty." Deface the original chemical label with a thick marker and dispose of the clean glass vial in a designated broken glass/clean glass receptacle[3].

Operational Waste Routing Diagram

The following decision tree visualizes the logical routing of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid waste based on its physical state and solvent composition.

WasteRouting Start 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid Waste Generation Solid Solid Waste (Powder, Crystals, Consumables) Start->Solid Unused reagent / Spills Liquid Liquid Waste (Solutions, Suspensions) Start->Liquid Reaction mixtures SolidWaste Solid Organic Waste Stream (Incineration) Solid->SolidWaste Double-bagged / Sealed SolventCheck Does the solvent contain halogens? (e.g., DCM) Liquid->SolventCheck Halogenated Halogenated Organic Waste SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste SolventCheck->NonHalogenated No Rinsate Container Decontamination (Triple Rinse) Rinsate->SolventCheck Route rinsate EmptyContainer Defaced Clean Container (Standard Disposal) Rinsate->EmptyContainer RCRA empty

Figure 1: Waste routing decision tree for indole-2-carboxylic acid derivatives.

References

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals U.S. Environmental Protection Agency (EPA) URL: [Link]

  • RCRA Empty Containers Policy (14827.pdf) U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid
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3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid
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